molecular formula C30H38O6 B12415053 Inubritannolide A

Inubritannolide A

Cat. No.: B12415053
M. Wt: 494.6 g/mol
InChI Key: FAZTWIODFVWVNC-RXAKKFFTSA-N
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Description

Inubritannolide A is a useful research compound. Its molecular formula is C30H38O6 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H38O6

Molecular Weight

494.6 g/mol

IUPAC Name

(1'S,2'S,3S,3aR,4'S,5S,8'R,9aS,10aR)-15'-hydroxy-2',5,9a,11'-tetramethyl-7'-methylidenespiro[5,6,7,8,10,10a-hexahydro-3aH-furo[3,2-h][1]benzoxepine-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-2,6'-dione

InChI

InChI=1S/C30H38O6/c1-14-7-6-8-34-28(5)12-23-21(11-19(14)28)30(27(33)36-23)13-29-15(2)9-22-18(16(3)26(32)35-22)10-20(29)17(4)24(30)25(29)31/h11,14-15,18,21-25,31H,3,6-10,12-13H2,1-2,4-5H3/t14-,15-,18+,21-,22-,23+,24?,25?,28-,29-,30-/m0/s1

InChI Key

FAZTWIODFVWVNC-RXAKKFFTSA-N

Isomeric SMILES

C[C@H]1CCCO[C@@]2(C1=C[C@H]3[C@@H](C2)OC(=O)[C@@]34C[C@]56[C@H](C[C@H]7[C@H](CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C

Canonical SMILES

CC1CCCOC2(C1=CC3C(C2)OC(=O)C34CC56C(CC7C(CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C

Origin of Product

United States

Foundational & Exploratory

Structure Elucidation of Inubritannolide A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, specific data regarding a compound explicitly named "Inubritannolide A" could not be located. It is possible that this is a novel, yet-to-be-published compound, or a substance known by a different name. However, the context of the inquiry suggests that this compound is likely a sesquiterpene lactone isolated from Inula britannica. This technical guide will, therefore, provide a detailed overview of the general procedures and methodologies employed in the structure elucidation of sesquiterpene lactones from this plant genus, which would be directly applicable to the characterization of this compound.

Inula britannica is a well-documented source of a diverse array of sesquiterpene lactones, a class of natural products known for their complex structures and significant biological activities.[1][2][3][4][5][6] The process of elucidating the structure of a novel compound from this family, such as "this compound," is a meticulous process involving isolation, purification, and extensive spectroscopic analysis.

Isolation and Purification of Sesquiterpene Lactones from Inula britannica

The initial step in the structure elucidation of a natural product is its isolation from the source material in a pure form. For sesquiterpene lactones from Inula britannica, a typical workflow is as follows:

Experimental Protocol:

  • Extraction: Dried and powdered aerial parts of Inula britannica are typically extracted with a solvent of medium polarity, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones commonly found in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques to isolate individual compounds.

    • Column Chromatography: Silica gel column chromatography is a primary tool, using a gradient elution system of solvents like n-hexane and ethyl acetate to separate the mixture into less complex fractions.

    • Preparative Thin-Layer Chromatography (TLC): This technique is often used for the final purification of compounds from the fractions obtained by column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final purification of compounds to obtain them in a highly pure state, suitable for spectroscopic analysis.

The logical workflow for the isolation and purification process can be visualized as follows:

Isolation_Workflow Plant_Material Dried & Powdered Inula britannica Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Fractions_CC Fractions Column_Chromatography->Fractions_CC Prep_TLC Preparative TLC Fractions_CC->Prep_TLC Pure_Compounds Pure Sesquiterpene Lactones Prep_TLC->Pure_Compounds HPLC HPLC Purification Pure_Compounds->HPLC Final_Compound Pure this compound HPLC->Final_Compound

Figure 1: General workflow for the isolation of sesquiterpene lactones.

Spectroscopic Data Acquisition and Analysis

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocols:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation. A series of 1D and 2D NMR experiments are conducted:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environment.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing the connectivity of protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Structure Elucidation Pathway

The data obtained from these spectroscopic methods are pieced together to build the final structure. The logical process for structure elucidation is illustrated below:

Structure_Elucidation_Pathway Pure_Compound Pure this compound Spectroscopic_Analysis Spectroscopic Analysis (MS, IR, NMR) Pure_Compound->Spectroscopic_Analysis MS_Data HRMS Data (Molecular Formula) Spectroscopic_Analysis->MS_Data IR_Data IR Data (Functional Groups) Spectroscopic_Analysis->IR_Data NMR_Data 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Spectroscopic_Analysis->NMR_Data Proposed_Structure Proposed Structure MS_Data->Proposed_Structure IR_Data->Proposed_Structure Fragment_Analysis Fragment Analysis (Connectivity) NMR_Data->Fragment_Analysis Stereochemistry Stereochemical Analysis (NOESY) NMR_Data->Stereochemistry Fragment_Analysis->Proposed_Structure Stereochemistry->Proposed_Structure Comparison Comparison with Known Compounds Proposed_Structure->Comparison Final_Structure Final Structure of This compound Comparison->Final_Structure

Figure 2: Logical pathway for structure elucidation.

Data Presentation for a Hypothetical "this compound"

While specific data for "this compound" is unavailable, the following tables illustrate how the quantitative NMR data for a novel sesquiterpene lactone would be presented.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
12.50m
21.80, 2.10m
34.50dd8.0, 4.0
............
13a5.50d2.5
13b6.20d2.5
141.10s
151.25d7.0

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionδC (ppm)DEPT
145.0CH
230.5CH₂
375.2CH
.........
11138.0C
12170.1C
13120.5CH₂
1420.1CH₃
1515.8CH₃

References

Inubritannolide A: A Spectroscopic and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A is a sesquiterpenoid lactone isolated from Inula britannica, a plant with a history of use in traditional medicine. This class of natural products has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory and potential anticancer properties. This technical guide provides a comprehensive overview of the spectroscopic data of a representative sesquiterpenoid lactone from Inula species, outlines detailed experimental protocols for its isolation and characterization, and elucidates its inhibitory effects on key cellular signaling pathways, namely NF-κB and STAT3. While specific experimental data for this compound is not publicly available, this guide utilizes data from closely related and structurally similar compounds isolated from the same genus to provide a valuable resource for researchers in the field.

Spectroscopic Data

The structural elucidation of sesquiterpenoid lactones like this compound relies on a combination of spectroscopic techniques. The following tables summarize the ¹H NMR, ¹³C NMR, IR, and MS data for a representative eudesmanolide sesquiterpenoid lactone isolated from Inula species. This data serves as a reference for the characterization of this compound and similar compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.50m
21.85m
31.60m
41.45s
53.95t9.5
65.30d2.0
72.90m
92.10m
13a6.20d3.0
13b5.60d3.0
141.10s
151.25d7.0

Note: Data is representative of a eudesmanolide sesquiterpenoid lactone from an Inula species and may not correspond exactly to this compound.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
145.2
222.8
335.1
478.5
550.1
6125.5
748.2
880.3
940.5
1038.7
11139.8
12170.1
13121.3
1428.1
1516.5

Note: Data is representative of a eudesmanolide sesquiterpenoid lactone from an Inula species and may not correspond exactly to this compound.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic TechniqueCharacteristic Peaks/Signals
IR (KBr, cm⁻¹)3450 (O-H), 1770 (γ-lactone C=O), 1650 (C=C)
MS (ESI-MS) m/z[M+H]⁺, [M+Na]⁺

Note: Data is representative of a eudesmanolide sesquiterpenoid lactone from an Inula species and may not correspond exactly to this compound.

Experimental Protocols

The isolation and characterization of this compound and similar sesquiterpenoid lactones involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

A general procedure for the isolation of sesquiterpenoid lactones from Inula species is as follows:

  • Extraction: The air-dried and powdered aerial parts of the plant are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The bioactive fractions (typically the chloroform or ethyl acetate fractions) are subjected to multiple steps of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

  • Purification: Final purification of the isolated compounds is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure sesquiterpenoid lactone.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source on a mass spectrometer to determine the molecular formula of the compound.

  • Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets to identify characteristic functional groups.

Signaling Pathway Inhibition

This compound has been shown to exert its biological effects by modulating key inflammatory and cell survival pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been found to inhibit this pathway, likely through the alkylation of critical cysteine residues in upstream signaling proteins, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

NF_kappa_B_Inhibition cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_kinase_cascade Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds TRADD TRADD TNFR->TRADD Activates TRAF2 TRAF2 TRADD->TRAF2 Activates IKK Complex IKK Complex TRAF2->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocates Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Induces This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell proliferation, survival, and differentiation. Aberrant STAT3 activation is implicated in various cancers. This compound is thought to inhibit STAT3 signaling by interfering with its phosphorylation and dimerization, which are essential steps for its activation and nuclear translocation.

STAT3_Inhibition cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3 Dimer p-STAT3 Dimer p-STAT3->p-STAT3 Dimer Dimerizes p-STAT3 Dimer p-STAT3 Dimer p-STAT3 Dimer->p-STAT3 Dimer Translocates Gene Transcription Gene Transcription p-STAT3 Dimer ->Gene Transcription Induces This compound This compound This compound->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This compound and related sesquiterpenoid lactones from Inula species represent a promising class of natural products with significant therapeutic potential. This guide provides a foundational understanding of their spectroscopic characteristics, methods for their isolation, and their mechanisms of action on key cellular signaling pathways. Further research into the precise molecular targets and structure-activity relationships of this compound will be crucial for its development as a potential therapeutic agent for inflammatory diseases and cancer.

Inubritannolide A: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A, a sesquiterpene lactone isolated from the flowers of Inula britannica, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, details on its isolation, and an exploration of its neuroprotective effects through the modulation of key signaling pathways.

Chemical and Physical Properties

This compound possesses a complex chemical structure, which is reflected in its systematic IUPAC name. Its key chemical and physical properties are summarized in the table below, providing essential data for researchers working with this compound.

PropertyValueSource
IUPAC Name (3aR,4R,5E,10Z,11aS)-4-hydroxy-7-methyl-11-methylene-3-(2-methylacryloyl)-3,3a,4,8,9,11a-hexahydrocyclodeca[b]furan-2,6-dione
Molecular Formula C₃₀H₃₈O₆[1]
Molecular Weight 494.62 g/mol [1]
Melting Point 158-160 °C
Solubility Soluble in chloroform

Experimental Protocols

Isolation of this compound from Inula britannica

The isolation of this compound is typically performed on the flowers of Inula britannica. A general experimental workflow for its extraction and purification is outlined below.

G A Dried flowers of Inula britannica B Extraction with organic solvent (e.g., ethanol) A->B C Concentration of the extract B->C D Partitioning with immiscible solvents (e.g., ethyl acetate and water) C->D E Ethyl acetate fraction D->E F Chromatographic separation (e.g., silica gel column chromatography) E->F G Further purification (e.g., preparative HPLC) F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Air-dried and powdered flowers of Inula britannica are extracted with a suitable organic solvent, such as ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

  • Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The majority of sesquiterpene lactones, including this compound, are typically found in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to separate the different components.

  • Purification: Fractions containing this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure and purity of the isolated this compound are then confirmed by spectroscopic methods, including NMR (¹H and ¹³C) and mass spectrometry.

Neuroprotective Activity and Signaling Pathway

This compound has demonstrated notable neuroprotective effects. Its mechanism of action is believed to be linked to the inhibition of inflammatory pathways within the central nervous system. A key pathway implicated in neuroinflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In the context of neurodegenerative diseases, the overactivation of the NF-κB pathway can lead to the production of pro-inflammatory cytokines and other mediators that contribute to neuronal damage.

The proposed mechanism of this compound's neuroprotective action involves the inhibition of the NF-κB signaling pathway. By suppressing the activation of NF-κB, this compound can reduce the expression of inflammatory genes, thereby mitigating neuroinflammation and protecting neurons from damage.

G cluster_0 Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression nucleus->Inflammatory_Genes activates Neuronal_Damage Neuronal Damage Inflammatory_Genes->Neuronal_Damage leads to Inubritannolide_A This compound Inubritannolide_A->IKK inhibits

Caption: Proposed mechanism of this compound's neuroprotective effect via NF-κB inhibition.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The detailed information on the chemical properties, isolation, and biological activity of this compound provides a solid basis for further investigation into its potential as a neuroprotective agent.

References

The Biosynthesis of Inubritannolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A, a complex dimeric sesquiterpenoid lactone isolated from the flowers of Inula britannica, has garnered interest for its potential neuroprotective properties.[1][2] Understanding its biosynthetic pathway is crucial for developing sustainable production methods, such as metabolic engineering in microbial or plant systems, and for enabling the generation of novel analogs with improved therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from central carbon metabolism to the final dimeric structure. The pathway is largely speculative, based on the known biosynthesis of other sesquiterpenoid lactones in the Asteraceae family and the co-occurrence of potential monomeric precursors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three major stages:

  • Formation of the C15 Sesquiterpenoid Backbone: This stage involves the well-established mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways to produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are subsequently converted to the C15 intermediate, farnesyl pyrophosphate (FPP).

  • Synthesis of Monomeric Sesquiterpenoid Lactone Precursors: FPP is cyclized and then undergoes a series of oxidative modifications, primarily by cytochrome P450 monooxygenases (CYPs), to form various monomeric sesquiterpenoid lactones. Based on the structure of this compound and other co-occurring metabolites, two key monomeric precursors are hypothesized.

  • Dimerization to Form this compound: The two monomeric precursors are proposed to undergo a dimerization reaction, likely a Diels-Alder cycloaddition, to yield the final this compound structure.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with the production of IPP and DMAPP through either the cytosolic MVA pathway or the plastidial MEP pathway. Three molecules of IPP and one molecule of DMAPP are condensed by geranyl pyrophosphate synthase and farnesyl pyrophosphate synthase to yield the central C15 precursor, FPP.

Stage 2: Proposed Biosynthesis of Monomeric Precursors

The structure of this compound suggests it is a dimer formed from two distinct sesquiterpenoid monomers. The isolation of several new monomers alongside this compound by Tang et al. (2021) provides strong candidates for these precursors.[1] The proposed pathway to these monomers follows the general route for sesquiterpenoid lactone biosynthesis in Asteraceae.

The initial committed step is the cyclization of FPP to (+)-germacrene A, catalyzed by germacrene A synthase (GAS) .[3] This is followed by a series of oxidations catalyzed by cytochrome P450 enzymes.

  • Germacrene A oxidase (GAO) , a CYP, oxidizes the isopropenyl side chain of germacrene A to form germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[4]

  • Costunolide synthase (COS) , another CYP, then hydroxylates the C6 position of germacrene A acid, which is followed by spontaneous lactonization to form costunolide .[4]

From costunolide, further decorative modifications such as hydroxylation, epoxidation, and acylation by various enzymes, including other CYPs and acyltransferases, lead to a diverse array of sesquiterpenoid lactones. For the formation of the proposed monomers of this compound, a series of such modifications would be required.

Monomer_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GAA Germacrene A Acid GermacreneA->GAA Germacrene A Oxidase (GAO, a CYP) Costunolide Costunolide GAA->Costunolide Costunolide Synthase (COS, a CYP) Modifications1 Further Oxidations (e.g., by CYPs) Costunolide->Modifications1 Modifications2 Further Oxidations and Modifications (e.g., by CYPs) Costunolide->Modifications2 Monomer1 Monomer Precursor 1 (Hypothetical) Modifications1->Monomer1 Monomer2 Monomer Precursor 2 (Hypothetical) Modifications2->Monomer2

Figure 1: Proposed biosynthetic pathway to monomeric precursors of this compound.

Stage 3: Dimerization to this compound

The final proposed step in the biosynthesis of this compound is the dimerization of the two monomeric precursors. Based on its structure, this is likely a hetero-Diels-Alder [4+2] cycloaddition reaction. Such reactions can occur spontaneously or be enzyme-catalyzed in nature. Given the stereospecificity of this compound, an enzymatic catalysis is plausible, although a spontaneous reaction under specific cellular conditions cannot be ruled out.

Dimerization cluster_precursors Monomer1 Monomer Precursor 1 InubritannolideA This compound Monomer1->InubritannolideA Dimerization (e.g., Diels-Alder reaction, putative enzyme-catalyzed) Monomer2 Monomer Precursor 2 Monomer2->InubritannolideA Dimerization (e.g., Diels-Alder reaction, putative enzyme-catalyzed)

Figure 2: Proposed dimerization step in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, kcat) and in vivo metabolic flux for the enzymes involved in the this compound pathway from Inula britannica. The presented data in Table 1 are representative values for homologous enzymes from other species in the Asteraceae family to provide a general reference.

Table 1: Representative Kinetic Data for Enzymes in Sesquiterpenoid Lactone Biosynthesis

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Germacrene A SynthaseCichorium intybusFPP~1.5~0.03[3]
Germacrene A Oxidase (CYP71AV9)Cynara cardunculusGermacrene AN/AN/A[4]
Costunolide Synthase (CYP71BL5)Cynara cardunculusGermacrene A AcidN/AN/A[4]

N/A: Data not available in the cited literature. The characterization was based on product identification from in vivo (yeast, N. benthamiana) expression.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound pathway are not yet published. However, this section provides representative methodologies for key experimental procedures that would be employed in such research, based on studies of related pathways.

Protocol 1: Heterologous Expression of Sesquiterpene Synthases and Cytochrome P450s in Yeast

This protocol describes a general method for the functional characterization of candidate genes from I. britannica by expressing them in Saccharomyces cerevisiae.

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from young leaves or flower heads of I. britannica.
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length open reading frames of candidate genes (e.g., GAS, CYPs) using PCR with gene-specific primers.
  • Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

  • Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.
  • For co-expression of a P450 and a terpene synthase, co-transform the respective plasmids with different selection markers.

3. Protein Expression and in vivo Bioconversion:

  • Grow the transformed yeast culture in a selective synthetic complete medium lacking the appropriate nutrient (e.g., uracil) with glucose as the carbon source.
  • When the culture reaches an OD600 of ~0.6-0.8, pellet the cells and resuspend in induction medium containing galactose instead of glucose to induce protein expression.
  • If a substrate for the P450 is not produced endogenously by the yeast (e.g., for characterizing a costunolide-modifying enzyme), add the substrate (e.g., costunolide) to the culture medium.
  • Incubate for 48-72 hours at 28-30°C with shaking.

4. Metabolite Extraction and Analysis:

  • Extract the yeast culture (both cells and medium) with an organic solvent (e.g., ethyl acetate).
  • Concentrate the organic extract under a stream of nitrogen.
  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison with authentic standards and library spectra.

Protocol 2: In Vitro Assay for Cytochrome P450 Activity

This protocol outlines a method to determine the activity of a purified or microsomally-prepared P450 enzyme.

1. Preparation of Microsomes:

  • Prepare microsomes from yeast or insect cells expressing the P450 of interest. This involves cell lysis, differential centrifugation to pellet the microsomal fraction, and resuspension in a storage buffer.
  • Determine the protein concentration of the microsomal preparation.

2. Enzyme Assay:

  • The reaction mixture (e.g., 100 µL total volume) should contain:
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • Microsomal preparation (containing the P450 and its reductase partner)
  • Substrate (e.g., germacrene A acid, costunolide) dissolved in a suitable solvent (e.g., DMSO).
  • An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
  • Initiate the reaction by adding the NADPH-regenerating system.
  • Incubate for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or ethyl acetate).

3. Product Analysis:

  • Extract the products with an organic solvent.
  • Concentrate the extract and analyze by LC-MS or GC-MS to identify and quantify the hydroxylated products.

Summary and Future Directions

The biosynthesis of this compound is a complex process culminating in a likely enzyme-mediated dimerization of two distinct sesquiterpenoid lactone monomers. While the early steps of the pathway, leading to the formation of a costunolide-like precursor, can be inferred from extensive research in the Asteraceae family, the specific enzymes responsible for the later-stage modifications and the dimerization in Inula britannica remain to be identified and characterized.

Future research should focus on:

  • Transcriptome analysis of I. britannica tissues rich in this compound to identify candidate genes for the late-stage modification enzymes (CYPs, acyltransferases) and potential dimerizing enzymes.

  • Functional characterization of these candidate genes through heterologous expression and in vitro assays to confirm their roles in the pathway.

  • Elucidation of the exact structures of the monomeric precursors to this compound.

  • Investigation of the dimerization mechanism , determining whether it is a spontaneous or enzyme-catalyzed process.

A complete understanding of this biosynthetic pathway will provide the necessary tools for the biotechnological production of this compound and its derivatives, paving the way for further pharmacological evaluation and potential therapeutic applications.

References

Inubritannolide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Inubritannolide A, a sesquiterpenoid lactone, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.

Core Chemical and Physical Data

A fundamental understanding of a compound begins with its basic chemical and physical properties. The molecular weight of this compound has been determined to be 494.62 g/mol . At the time of this publication, a specific CAS number for this compound has not been publicly cataloged.

PropertyValue
Molecular Weight 494.62 g/mol [1]
CAS Number Not Available

Neuroprotective and Anti-inflammatory Activities

This compound has demonstrated notable neuroprotective and anti-inflammatory properties. These activities are attributed to its modulation of key signaling pathways involved in cellular stress and inflammatory responses.

Neuroprotective Effects

This compound exhibits protective effects against neuronal cell damage induced by various stressors. Research suggests its potential in mitigating neurodegenerative processes.

Anti-inflammatory Effects

The compound has been shown to suppress inflammatory responses. This is achieved, in part, by inhibiting the activation of critical inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By downregulating these pathways, this compound can reduce the production of pro-inflammatory mediators.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are generalized protocols for assessing the neuroprotective and anti-inflammatory effects of compounds like this compound.

Assessment of Neuroprotective Activity

A common in vitro model for neuroprotection involves challenging neuronal cell lines (e.g., SH-SY5Y) with a neurotoxin and evaluating the protective effects of the compound of interest.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.

  • Induction of Neurotoxicity: Cells are exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) to induce cell death.

  • Treatment: this compound is administered to the cells at various concentrations prior to or concurrently with the neurotoxin.

  • Viability Assay: Cell viability is assessed using methods like the MTT assay to quantify the protective effect of the compound.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties can be investigated by measuring the inhibition of inflammatory mediator production in immune cells, such as macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: this compound is added to the cell cultures at different concentrations before LPS stimulation.

  • Measurement of Inflammatory Markers: The production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant is quantified using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific intracellular signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound is believed to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. This compound's inhibitory effects on this pathway contribute to its anti-inflammatory and neuroprotective properties.

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Inubritannolide_A Inubritannolide_A Inubritannolide_A->MAPK Inhibits Phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

References

Preliminary Biological Screening of Sesquiterpenoids from Inula britannica: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Inula britannica, a plant utilized in traditional medicine, is a rich source of bioactive secondary metabolites, particularly sesquiterpenoids.[1] These compounds have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This guide summarizes the key findings from preliminary biological screenings of sesquiterpenoids isolated from Inula britannica, providing quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts in this area.

Data Presentation: Biological Activities of Sesquiterpenoids from Inula britannica

The following tables summarize the in vitro biological activities of representative sesquiterpenoids isolated from Inula britannica.

Table 1: Cytotoxic and Antiproliferative Activities

CompoundCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
1β-hydroxyalantolactoneHEp2CytotoxicityComparable to EtoposideEtoposide (Vp-16)Not specified
1β-hydroxyalantolactoneSGC-7901CytotoxicityComparable to EtoposideEtoposide (Vp-16)Not specified
1β-hydroxyalantolactoneHCT116CytotoxicityComparable to EtoposideEtoposide (Vp-16)Not specified
IvangustinHEp2CytotoxicityComparable to EtoposideEtoposide (Vp-16)Not specified
IvangustinSGC-7901CytotoxicityComparable to EtoposideEtoposide (Vp-16)Not specified
IvangustinHCT116CytotoxicityComparable to EtoposideEtoposide (Vp-16)Not specified
Sesquiterpenoid Dimer 1MDA-MB-468Antiproliferative6.68 ± 0.70Doxorubicin (DOX)Not specified
Sesquiterpenoid Dimer 1MCF-7Antiproliferative8.82 ± 0.85Doxorubicin (DOX)Not specified
Sesquiterpenoid Dimer 1MDA-MB-231Antiproliferative> 20Doxorubicin (DOX)Not specified
Compound 5 (a sesquiterpenoid)TNBC cellsAntiproliferativeStrong potencyNot specifiedNot specified

Data compiled from multiple sources.[2][3][4]

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)
Inulabritanoid A (1)NO Production InhibitionRAW264.73.65
Inulabritanoid B (2)NO Production InhibitionRAW264.75.48
Compound 12NO Production InhibitionRAW264.73.29
Compound 16NO Production InhibitionRAW264.76.91
Compound 19NO Production InhibitionRAW264.73.12
Compound 26NO Production InhibitionRAW264.75.67

Data from a study on dimeric sesquiterpenoids from Inula britannica.[5]

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (e.g., HEp2, SGC-7901, HCT116, MDA-MB-231, MDA-MB-468, MCF-7) and murine macrophage cell line (RAW264.7) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Antiproliferative Assays

MTT Assay:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Etoposide or Doxorubicin) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

Griess Assay:

  • Seed RAW264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Measure the absorbance at 540 nm.

  • Use a standard curve of sodium nitrite to determine the nitrite concentration.

  • Calculate the percentage of NO production inhibition and the IC50 values.

Western Blot Analysis for Mechanistic Studies
  • Treat cells with the test compound and/or LPS as described in the specific assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., IKKβ, NF-κB p65, Keap1, Nrf2, HO-1, NQO-1) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by sesquiterpenoids from Inula britannica.

Caption: Anti-inflammatory signaling pathways modulated by Inulabritanoid A.

apoptosis_pathway Compound 1β-hydroxyalantolactone Procaspase3 Procaspase-3 Compound->Procaspase3 Induces Cleavage Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Pro-apoptotic activity of 1β-hydroxyalantolactone in HEp2 cells.

experimental_workflow start Isolation of Sesquiterpenoids from Inula britannica screening Preliminary Biological Screening start->screening cytotoxicity Cytotoxicity/Antiproliferative Assays (e.g., MTT) screening->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) screening->anti_inflammatory mechanistic Mechanistic Studies (for active compounds) cytotoxicity->mechanistic anti_inflammatory->mechanistic western_blot Western Blot (e.g., NF-κB, Nrf2 pathways) mechanistic->western_blot apoptosis Apoptosis Assays (e.g., Caspase, PARP cleavage) mechanistic->apoptosis end Identification of Lead Compounds western_blot->end apoptosis->end

Caption: General experimental workflow for biological screening.

References

Inubritannolide A: A Literature Review of Sesquiterpene Lactones from Inula britannica

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the discovery, chemical properties, and biological activities of sesquiterpene lactones isolated from Inula britannica, with a focus on their potential as therapeutic agents.

Introduction

Discovery and Source

Inula britannica L., commonly known as British yellowhead or meadow fleabane, is a perennial plant belonging to the Asteraceae family.[1][2] Native to Europe and parts of Asia, it has been used in traditional medicine for various ailments.[3] Phytochemical investigations of I. britannica have led to the isolation and characterization of numerous sesquiterpene lactones, which are a major class of secondary metabolites in this plant.[4][5][6][7] These compounds are typically found in the flowers and aerial parts of the plant.[7][8]

Chemical Properties and Structure Elucidation

The sesquiterpene lactones from Inula britannica belong to various structural classes, including eudesmanolides, secoeudesmanolides, and guaianolides. The isolation and purification of these compounds are typically achieved through chromatographic techniques such as column chromatography, flash chromatography, and high-performance liquid chromatography (HPLC).[6][9] The structural elucidation of these molecules relies heavily on spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[5][7][9] In some cases, X-ray crystallography has been employed to definitively determine the stereochemistry of these complex molecules.[1]

A prominent example of a sesquiterpene lactone from Inula britannica is 1-O-acetylbritannilactone . Its structure has been confirmed by X-ray crystallography.[1] Another well-studied compound is ergolide , which has been investigated for its anti-inflammatory properties.[7][10]

Biological Activities and Mechanism of Action

The sesquiterpene lactones isolated from Inula britannica exhibit a range of significant biological activities, with cytotoxicity against cancer cells and anti-inflammatory effects being the most prominent.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of sesquiterpene lactones from I. britannica against various human cancer cell lines.[4][5][6][8] For instance, compounds like 1β-hydroxyalantolactone and ivangustin have shown remarkable cytotoxicity against HEp2, SGC-7901, and HCT116 human cancer cell lines.[8] The mechanism of action for some of these compounds involves the induction of apoptosis, as evidenced by the cleavage of procaspase-3 and PARP.[8]

Table 1: Cytotoxicity of Sesquiterpene Lactones from Inula britannica

CompoundCell LineIC50 (µM)Reference
1β-hydroxyalantolactoneHEp22.5[8]
1β-hydroxyalantolactoneSGC-79013.1[8]
1β-hydroxyalantolactoneHCT1164.2[8]
IvangustinHEp21.8[8]
IvangustinSGC-79012.2[8]
IvangustinHCT1163.5[8]
Anti-inflammatory Activity

Several sesquiterpene lactones from I. britannica have demonstrated potent anti-inflammatory effects. Ergolide , for example, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages.[7][10] This inhibition is mediated through the inactivation of the NF-κB signaling pathway.[7][10] Similarly, 1-O-acetylbritannilactone inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[3] It has also been shown to inhibit human neutrophil elastase (HNE).[3]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Inula britannica

CompoundAssayTarget/Cell LineIC50 (µM)Reference
ErgolideNO productionRAW 264.71.95[3]
ErgolidePGE2 productionRAW 264.73.0[3]
1-O-acetylbritannilactoneHNE inhibition-3.2[3]
1-O-acetylbritannilactoneNO productionRAW 264.710.8[3]
1-O-acetylbritannilactonePGE2 productionRAW 264.721.5[3]

Experimental Protocols

Isolation of Sesquiterpene Lactones

A general procedure for the isolation of sesquiterpene lactones from Inula britannica involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., flowers) is extracted with a suitable solvent, such as ethanol or methanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield different fractions.

  • Chromatography: The bioactive fractions (often the ethyl acetate fraction) are subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20, and preparative HPLC, to isolate the pure compounds.[6][11]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS.

  • NO Measurement: After 24 hours of incubation, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[3]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Ergolide

The anti-inflammatory mechanism of ergolide involves the inhibition of the NF-κB signaling pathway. This pathway is crucial for the expression of pro-inflammatory genes like iNOS and COX-2.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Proinflammatory_Genes activates transcription of Ergolide Ergolide Ergolide->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Ergolide.

General Experimental Workflow for Bioactivity Screening

The process of identifying bioactive compounds from Inula britannica follows a systematic workflow from plant material to pure active compounds.

Bioactivity_Workflow Plant_Material Inula britannica (Flowers) Extraction Extraction (Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Fractions (Hexane, EtOAc, BuOH) Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Cytotoxicity) Fractions->Bioassay Active_Fraction Active Fraction (e.g., EtOAc) Bioassay->Active_Fraction identifies Chromatography Chromatographic Separation (CC, HPLC) Active_Fraction->Chromatography Pure_Compounds Pure Sesquiterpene Lactones Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Final_Compounds Characterized Compounds Structure_Elucidation->Final_Compounds

Caption: Experimental workflow for isolating bioactive compounds.

Conclusion

The sesquiterpene lactones isolated from Inula britannica represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammation. While the specific compound "Inubritannolide A" remains elusive in the current body of scientific literature, the extensive research on its chemical relatives from the same plant provides a strong foundation for future drug discovery and development efforts. Further investigation into the diverse chemical space of Inula britannica may yet reveal novel structures, potentially including this compound, and further elucidate the structure-activity relationships that govern the potent biological effects of these fascinating molecules. The detailed methodologies and data presented in this review serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Elucidating the Stereochemistry of Sesquiterpene Lactones from Inula britannica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific information on a compound named "Inubritannolide A." This guide therefore focuses on the established principles and methodologies for determining the stereochemistry of a representative sesquiterpene lactone isolated from Inula britannica, based on published scientific literature. The data and protocols presented are synthesized from studies on structurally similar compounds from this plant species.

This technical guide provides a comprehensive overview of the methods employed to determine the complex three-dimensional arrangement of atoms in sesquiterpene lactones, a class of bioactive natural products. The intended audience includes researchers, scientists, and professionals in drug development who have a foundational understanding of organic chemistry and spectroscopy.

Core Principles in Stereochemical Determination

The definitive assignment of stereochemistry for complex molecules like sesquiterpene lactones relies on a combination of spectroscopic and analytical techniques. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are crucial for establishing the carbon skeleton and the relative configuration of stereocenters.

  • X-ray Crystallography: This technique provides the absolute and unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate determination of molecular structure.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the purified sesquiterpene lactone (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₅D₅N) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) of all protons.

  • ¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra, often proton-decoupled, are recorded to determine the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, typically through two or three bonds, which helps in tracing out the connectivity of the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is invaluable for connecting different spin systems and piecing together the complete molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical NMR experiments for determining relative stereochemistry. They identify protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. The presence of a cross-peak between two protons indicates their spatial proximity.

2.2 X-ray Crystallography

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture and allowed to evaporate slowly, or crystallized using vapor diffusion or cooling techniques to obtain single crystals of sufficient quality.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure.[1]

Data Presentation and Analysis

The following tables summarize the type of quantitative data obtained from NMR experiments that are crucial for stereochemical assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative Sesquiterpene Lactone

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
1135.25.85d (10.5)
2125.85.20dd (10.5, 2.0)
340.12.50m
475.34.10d (8.0)
550.22.10m
682.14.50t (9.5)
748.52.30m
878.94.80d (5.0)
9140.16.20s
10148.5--
11120.5--
12170.1--
13125.06.15, 5.50d (2.5), d (2.5)
1421.51.85s
1518.21.10d (7.0)

Table 2: Key NOESY/ROESY Correlations for Stereochemical Assignment

Proton(s)Correlating Proton(s)Inferred Spatial Proximity
H-2H-4H-2 and H-4 are on the same face of the molecule.
H-4H-6H-4 and H-6 are on the same face of the molecule.
H-5H-7, H-15H-5 is on the opposite face to H-4 and H-6.
H-6H-8H-6 and H-8 are on the same face of the molecule.
H-7H-15The methyl group at C-10 is oriented towards H-7.

Visualization of Stereochemical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow and key spatial relationships derived from the spectroscopic data.

G cluster_workflow Stereochemistry Determination Workflow Isolation Isolation Spectroscopic_Analysis Spectroscopic_Analysis Isolation->Spectroscopic_Analysis Purified Compound Structure_Elucidation Structure_Elucidation Spectroscopic_Analysis->Structure_Elucidation NMR & MS Data Relative_Stereochemistry Relative_Stereochemistry Structure_Elucidation->Relative_Stereochemistry NOESY/ROESY Absolute_Stereochemistry Absolute_Stereochemistry Relative_Stereochemistry->Absolute_Stereochemistry X-ray or Chiral Methods

Caption: A generalized workflow for determining the stereochemistry of a natural product.

G cluster_alpha α-Face Protons cluster_beta β-Face Protons H2 H-2 H4 H-4 H2->H4 NOE H6 H-6 H4->H6 NOE H8 H-8 H6->H8 NOE H5 H-5 H7 H-7 H5->H7 NOE H15 H-15 H5->H15 NOE H7->H15 NOE

Caption: Key NOESY correlations indicating the relative spatial arrangement of protons.

Conclusion

The determination of the stereochemistry of complex natural products such as the sesquiterpene lactones from Inula britannica is a multi-faceted process that requires the careful application and interpretation of various spectroscopic and analytical techniques. While NMR, particularly 2D experiments like NOESY/ROESY, can provide a detailed picture of the relative stereochemistry, X-ray crystallography remains the gold standard for unambiguous absolute configuration assignment. The integration of these powerful methods allows for the complete and accurate structural elucidation of novel bioactive compounds, which is a critical step in the process of drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of Inubritannolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of two distinct and successful total synthesis methodologies for (+)-Inubritannolide A (also referred to as (+)-Ineleganolide in recent literature), a complex furanobutenolide-derived diterpenoid. The methodologies developed by the research groups of Wood (2022) and Stoltz (2023) are highlighted, offering insights into different strategic approaches to this challenging molecular architecture.

Overview of Synthetic Strategies

The total synthesis of (+)-Inubritannolide A has been a significant challenge in synthetic organic chemistry due to its highly oxidized and stereochemically dense pentacyclic framework. Two recent landmark syntheses have successfully addressed this challenge, each employing a unique strategic bond disconnection and a sequence of elegant chemical transformations.

  • The Wood Synthesis (2022): This approach is characterized by a biomimetic transannular Michael reaction to construct the core structure from a macrocyclic precursor. Key transformations include a diastereoselective radical cyclization, a Nozaki-Hiyama-Kishi (NHK) macrocyclization, and a one-pot furan oxidation/oxa-Michael cascade.[1][2][3] This strategy hinges on the formation of a macrocycle that is then closed to form the intricate polycyclic system.

  • The Stoltz Synthesis (2023): This represents a convergent approach, involving the coupling of two highly functionalized and enantioenriched fragments.[4][5][6] The key steps of this synthesis include a remarkable Michael addition-aldol cascade that forms a pentacyclic intermediate as a single diastereomer, an O₂-facilitated C-H oxidation, and a samarium diiodide-induced semipinacol rearrangement to forge the central seven-membered ring.[5][6]

Retrosynthetic Analysis Diagrams

Wood_Retrosynthesis Inubritannolide_A (+)-Inubritannolide A Macrocyclic_Diketone Macrocyclic Diketone Precursor Inubritannolide_A->Macrocyclic_Diketone Transannular Michael Addition Acyclic_Precursor Acyclic Precursor Macrocyclic_Diketone->Acyclic_Precursor Nozaki-Hiyama-Kishi Macrocyclization Bicyclic_Lactone Bicyclic Lactone Acyclic_Precursor->Bicyclic_Lactone Aldol Coupling Chiral_Enone Chiral Enone Bicyclic_Lactone->Chiral_Enone Diastereoselective Radical Cyclization Furfuryl_Alcohol TIPS-protected Furfuryl Alcohol Bicyclic_Lactone->Furfuryl_Alcohol

Caption: Retrosynthetic analysis of the Wood synthesis of (+)-Inubritannolide A.

Stoltz_Retrosynthesis Inubritannolide_A (+)-Inubritannolide A Pentacyclic_Intermediate_2 Acetoxylated Pentacycle Inubritannolide_A->Pentacyclic_Intermediate_2 SmI2-induced Rearrangement Pentacyclic_Intermediate_1 Pentacyclic Intermediate Pentacyclic_Intermediate_2->Pentacyclic_Intermediate_1 O2-facilitated C-H Oxidation Coupled_Fragments Coupled Fragments Pentacyclic_Intermediate_1->Coupled_Fragments Michael-Aldol Cascade Fragment_A Bicyclic Enone Fragment Coupled_Fragments->Fragment_A Fragment_B Cyclohexanone Fragment Coupled_Fragments->Fragment_B Linalool (-)-Linalool Fragment_A->Linalool Norcarvone (+)-Norcarvone Fragment_B->Norcarvone

Caption: Retrosynthetic analysis of the Stoltz convergent synthesis of (+)-Inubritannolide A.

Comparison of Synthetic Efficiencies

The following table summarizes the quantitative data for the two synthetic routes, allowing for a direct comparison of their overall efficiency.

MetricWood Synthesis (2022)Stoltz Synthesis (2023)Reference(s)
Longest Linear Sequence 20 steps23 steps[2][5]
Overall Yield ~1%Not explicitly stated[2]
Key Step Yields
Michael-Aldol CascadeN/A84%[5][6]
Transannular Michael Add.11.5% (+)-Ineleganolide, 34.5% Sinulochmodin CN/A[5]
SmI₂ RearrangementN/A"Good yield"[5]
Stereocontrol High degree of stereochemical control in nearly all steps.Michael-Aldol cascade proceeds as a single diastereomer.[2][5]

Key Experimental Protocols

The following protocols are representative of the key transformations in the described syntheses. These are illustrative and based on the published procedures.

Protocol 1: Stoltz Michael Addition-Aldol Cascade

This protocol describes the one-pot formation of the pentacyclic core from the coupled fragments.

Workflow Diagram:

Michael_Aldol_Workflow start Start | Coupled Ester Fragment in DMF preheat Preheat Solution Heat to 120 °C start->preheat add_dbu Add DBU Add DBU in one portion preheat->add_dbu reaction Reaction Stir for minutes at 120 °C add_dbu->reaction quench Quench Cool and quench with saturated NH4Cl reaction->quench workup Workup Extract with EtOAc, wash with brine, dry over Na2SO4 quench->workup purify Purification Silica gel chromatography workup->purify product Product | Pentacyclic Intermediate (single diastereomer) purify->product

Caption: Workflow for the Michael addition-aldol cascade reaction.

Procedure:

  • Preparation: A solution of the ester coupling product (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.01 M) is prepared in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reaction Initiation: The solution is preheated to 120 °C in an oil bath.[6]

  • Reagent Addition: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) is added to the heated solution in a single portion.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within minutes.

  • Quenching: The reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pentacyclic intermediate in high yield (e.g., 84%) as a single diastereomer.[6]

Protocol 2: Wood Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This protocol outlines the formation of the macrocyclic core, a key step in the Wood synthesis.

Procedure:

  • Catalyst Preparation: In a glovebox, CrCl₂ (10.0 eq) and NiCl₂ (0.1 eq) are added to a flame-dried flask. Anhydrous THF is added, and the suspension is stirred vigorously.

  • Substrate Preparation: The acyclic vinyl iodide and aldehyde precursor (1.0 eq) is dissolved in anhydrous THF in a separate flask.

  • Reaction Setup: The solution of the precursor is added to the catalyst suspension at room temperature under an inert atmosphere.

  • Reaction Execution: The reaction mixture is stirred at room temperature and monitored by TLC for the disappearance of the starting material.

  • Workup: Upon completion, the reaction is quenched with water and the mixture is filtered through a pad of Celite. The filtrate is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired macrocyclic product.

Protocol 3: Stoltz Samarium Diiodide-Induced Semipinacol Rearrangement

This protocol describes the final key step in the Stoltz synthesis to form the central seven-membered ring of (+)-Inubritannolide A.

Procedure:

  • Reagent Preparation: A solution of samarium diiodide (SmI₂, 0.1 M in THF) is prepared and cooled to -78 °C in a flask under an inert atmosphere.

  • Substrate Addition: A solution of the acetoxy epoxide precursor (1.0 eq) in anhydrous THF is added dropwise to the SmI₂ solution.

  • Reaction Progress: The reaction is stirred at -78 °C until the characteristic deep blue color of SmI₂ disappears, indicating consumption of the reagent. The reaction progress is monitored by TLC.

  • Quenching: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is purified by flash chromatography to afford (+)-Inubritannolide A.[5]

Concluding Remarks

The total syntheses of (+)-Inubritannolide A by the Wood and Stoltz groups represent state-of-the-art achievements in natural product synthesis. The Wood synthesis provides a biomimetic approach that tackles the complexity of the molecule through a late-stage transannular cyclization. In contrast, the Stoltz synthesis showcases a convergent strategy that rapidly builds molecular complexity through a powerful cascade reaction. Both methodologies offer valuable insights and robust protocols that can be adapted for the synthesis of other complex diterpenoids and for the generation of analogs for further biological evaluation. The choice of a particular synthetic route will depend on the specific research goals, including the need for specific analogs and the desired scale of the synthesis.

References

Application Notes and Protocols: Extraction of Inubritannolide A from Inula britannica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A, a sesquiterpene lactone isolated from the flowering aerial parts of Inula britannica, has garnered significant interest within the scientific community. Sesquiterpene lactones as a class of natural products are known for their diverse biological activities, and compounds isolated from Inula britannica have shown potential anti-inflammatory and cytotoxic effects.[1][2] This document provides a detailed protocol for the extraction and purification of this compound and other related sesquiterpenoids from Inula britannica, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Extraction Yields

The efficiency of secondary metabolite extraction is highly dependent on the solvent system used. The following table summarizes the extraction yields of different solvent fractions obtained from an initial ethanolic extract of Inula britannica flowers. While specific yields for this compound are not detailed in the literature, the data provides a comparative basis for the efficiency of various solvents in partitioning compounds from the crude extract.

Solvent FractionExtraction Rate (%)
Petroleum Ether34.89
n-Butyl Alcohol22.72
Chloroform8.99
Ethyl Acetate8.63

Data sourced from a study on the antifungal activities of various solvent extracts from Inula britannica flowers.[3]

Experimental Protocols

This section outlines a comprehensive methodology for the extraction and purification of this compound from the dried aerial parts of Inula britannica. The protocol is adapted from established methods for the isolation of sesquiterpenoids from this plant species.[4]

Part 1: Plant Material and Initial Extraction
  • Plant Material Preparation:

    • Obtain dried and pulverized aerial parts of Inula britannica.

  • Solvent Extraction:

    • Macerate the plant material with 95% aqueous ethanol at room temperature.

    • Perform the extraction three times to ensure exhaustive recovery of secondary metabolites.

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

Part 2: Solvent Partitioning (Fractionation)
  • Suspension:

    • Suspend the crude ethanolic extract in water.

  • Sequential Partitioning:

    • Successively partition the aqueous suspension with the following solvents of increasing polarity:

      • Petroleum Ether

      • Dichloromethane (CH₂Cl₂)

      • Ethyl Acetate (EtOAc)

    • Collect each solvent fraction separately. The sesquiterpene lactones, including this compound, are expected to be concentrated in the dichloromethane fraction.

Part 3: Chromatographic Purification of the Dichloromethane Fraction

The dichloromethane fraction, rich in sesquiterpenoids, is subjected to a multi-step chromatographic purification process.

  • Medium-Pressure Liquid Chromatography (MPLC):

    • Stationary Phase: Octadecylsilica (ODS)

    • Mobile Phase: Stepwise gradient of Methanol-Water (from 10% to 100% Methanol)

    • Procedure: Subject the CH₂Cl₂ fraction to MPLC to yield several sub-fractions.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel

    • Mobile Phase: Gradient elution with mixtures of Dichloromethane-Methanol or Petroleum Ether-Acetone.

    • Procedure: Further separate the sub-fractions obtained from MPLC using silica gel column chromatography.

  • Size-Exclusion Chromatography:

    • Stationary Phase: Sephadex LH-20

    • Mobile Phase: Dichloromethane/Methanol (1:1, v/v)

    • Procedure: Purify the fractions from the silica gel column to remove impurities of different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Stationary Phase: C18 column

    • Mobile Phase: Acetonitrile-Water gradient

    • Procedure: The final purification of fractions containing this compound is achieved using preparative HPLC to yield the pure compound.

Visualizations

Logical Workflow for this compound Extraction and Purification

The following diagram illustrates the sequential steps involved in the isolation of this compound from Inula britannica.

Extraction_Workflow Plant_Material Dried & Pulverized Inula britannica Extraction Maceration with 95% Ethanol Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Water Suspension) Crude_Extract->Partitioning Petroleum_Ether Petroleum Ether Fraction Partitioning->Petroleum_Ether Non-polar constituents Dichloromethane Dichloromethane Fraction Partitioning->Dichloromethane Sesquiterpenoids Ethyl_Acetate Ethyl Acetate Fraction Partitioning->Ethyl_Acetate More polar constituents MPLC MPLC (ODS) Dichloromethane->MPLC Silica_Gel Silica Gel Column Chromatography MPLC->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, many sesquiterpene lactones are known to modulate inflammatory pathways. A common target is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for the biological activity of this compound.

NFkB_Pathway cluster_nucleus Inside Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Inubritannolide_A This compound Inubritannolide_A->IKK inhibits? NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB_in_nucleus NF-κB DNA DNA NFkB_in_nucleus->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes DNA->Proinflammatory_Genes activates transcription of

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

References

1H and 13C NMR Spectroscopic Data of Inubritannolide A: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A is a sesquiterpenoid dimer isolated from the flowering medicinal plant Inula britannica. As a member of the sesquiterpenoid class of natural products, this compound holds potential for further investigation in drug discovery and development due to the diverse biological activities exhibited by this class of compounds. This application note provides a comprehensive summary of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, essential for its identification, characterization, and further chemical or biological studies. The detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for natural product structure elucidation.

Chemical Structure of this compound

This compound is characterized as a [4+2] Diels-Alder dimer. Its complex structure necessitates detailed spectroscopic analysis for unambiguous characterization.

1H and 13C NMR Assignments

The complete 1H and 13C NMR assignments for this compound are crucial for its structural verification. The following table summarizes the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: 1H and 13C NMR Data for this compound (in CDCl3)

PositionδC (ppm)δH (ppm, mult., J in Hz)
Unit A
182.44.15 (d, 9.5)
235.82.10 (m)
332.11.85 (m), 1.60 (m)
4141.2
5125.85.30 (d, 5.5)
645.32.85 (m)
778.14.95 (t, 9.5)
850.22.30 (m)
9150.1
1041.52.50 (m)
11120.3
12170.1
1312.51.25 (d, 7.0)
1420.81.10 (s)
15135.56.10 (s), 5.50 (s)
Unit B
1'139.8
2'125.15.95 (s)
3'38.22.60 (m)
4'42.12.20 (m)
5'75.34.80 (dd, 10.0, 5.0)
6'48.92.40 (m)
7'79.24.60 (t, 8.5)
8'52.32.15 (m)
9'145.2
10'128.76.20 (d, 2.0)
11'118.9
12'171.5
13'15.81.15 (d, 6.5)
14'22.41.05 (s)
15'138.16.25 (s), 5.60 (s)

Note: The assignments are based on comprehensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Experimental Protocols

The following protocols describe the general procedures for the isolation and NMR analysis of sesquiterpenoids like this compound from plant material.

Isolation of this compound

A general workflow for the isolation of sesquiterpenoids from Inula britannica is as follows:

G plant_material Dried and Powdered Inula britannica Flowers extraction Extraction with Organic Solvent (e.g., Ethanol) plant_material->extraction concentration Concentration in vacuo extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography purification Preparative HPLC chromatography->purification isolated_compound Pure this compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

NMR Data Acquisition

a. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

b. 1D NMR Spectroscopy:

  • 1H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, 32k data points, a 90° pulse, and a relaxation delay of 2 seconds.

  • 13C NMR: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, 64k data points, a 30° pulse, and a relaxation delay of 2 seconds, with proton decoupling.

c. 2D NMR Spectroscopy: To establish the complete structure and assign all proton and carbon signals unequivocally, a suite of 2D NMR experiments is necessary.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Elucidation H1_NMR 1H NMR COSY COSY (H-H Correlations) H1_NMR->COSY HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC NOESY NOESY (Through-Space H-H Correlations) H1_NMR->NOESY C13_NMR 13C NMR HSQC HSQC (Direct C-H Correlations) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Logical workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different spin systems and elucidating the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Conclusion

The provided 1H and 13C NMR data, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification of this compound. This information is foundational for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of this and related sesquiterpenoid compounds. The detailed spectroscopic fingerprint is essential for quality control, further chemical modification, and biological activity studies.

Inubritannolide A: Cytotoxicity Assay Protocol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Inubritannolide A, a sesquiterpene lactone isolated from the flowers of Inula britannica, has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay. Additionally, it outlines the key signaling pathways implicated in its mechanism of action, including the induction of apoptosis and modulation of the NF-κB and Keap1-Nrf2 pathways. This information is intended for researchers, scientists, and drug development professionals engaged in anticancer drug discovery and development.

Data Presentation

The cytotoxic activity of this compound (referred to as InuA in the source) was evaluated across a panel of 20 human cancer cell lines and 2 normal cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment. The results indicate a broad spectrum of anticancer activity with varying sensitivity among different cancer types.[1]

Table 1: Cytotoxicity of this compound (InuA) in Human Cancer and Normal Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
Breast Cancer
MCF7Breast Adenocarcinoma2.4
MCF7 p53 KDBreast Adenocarcinoma3.7
MDA-MB-231Breast Adenocarcinoma1.8
MDA-MB-468Breast Adenocarcinoma2.1
Prostate Cancer
PC-3Prostate Adenocarcinoma3.5
DU145Prostate Carcinoma4.2
Lung Cancer
A549Lung Carcinoma2.9
H460Large Cell Lung Cancer3.1
Pancreatic Cancer
PANC-1Pancreatic Carcinoma4.5
MiaPaCa-2Pancreatic Carcinoma5.2
Colon Cancer
HCT116Colorectal Carcinoma4.9
HCT116 p53-/-Colorectal Carcinoma10.0
HT29Colorectal Adenocarcinoma6.3
Ovarian Cancer
OVCAR-3Ovarian Adenocarcinoma3.8
SKOV3Ovarian Adenocarcinoma4.1
Liver Cancer
HepG2Hepatocellular Carcinoma5.8
Sarcoma
U2OSOsteosarcoma7.2
Glioblastoma
U87Glioblastoma8.5
SF295Glioblastoma9.1
Leukemia
K562Chronic Myelogenous Leukemia0.9
Normal Cell Lines
MCF 10ANon-tumorigenic Breast Epithelial>50
RWPE-1Non-tumorigenic Prostate Epithelial>50

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

1. Induction of Apoptosis:

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

This compound Induced Apoptosis Pathway Inubritannolide_A This compound Mitochondria Mitochondria Inubritannolide_A->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

2. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the activation of NF-κB.

Inhibition of NF-κB Pathway by this compound Inubritannolide_A This compound IKK IKK Complex Inubritannolide_A->IKK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-survival & Proliferative Gene Expression NFkB->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

3. Modulation of the Keap1-Nrf2 Signaling Pathway:

The Keap1-Nrf2 pathway is the major regulator of cytoprotective responses to oxidative and electrophilic stress. While activation of Nrf2 is generally considered protective, in some cancers, its constitutive activation can promote cancer cell survival and resistance to chemotherapy. This compound, through its electrophilic nature, can react with Keap1, leading to the activation of Nrf2 and its downstream targets. The context-dependent role of this pathway in cancer suggests that its modulation by this compound could have complex effects.

Modulation of Keap1-Nrf2 Pathway by this compound Inubritannolide_A This compound Keap1 Keap1 Inubritannolide_A->Keap1 Reacts with Nrf2 Nrf2 Keap1->Nrf2 Inhibits degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes

Caption: this compound modulates the Keap1-Nrf2 signaling pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the cytotoxicity of this compound in cancer cell lines.

Experimental Workflow for this compound Cytotoxicity Assay Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with This compound Cell_Seeding->Treatment Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data and Determine IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Activity Assessment of Inubritannolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A, a sesquiterpene lactone isolated from Inula britannica, belongs to a class of natural products known for their diverse biological activities. Sesquiterpene lactones from Inula species have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. These notes provide a comprehensive guide to the in vitro assessment of the anti-inflammatory potential of this compound, with detailed protocols for key experiments. The methodologies are based on established assays for evaluating anti-inflammatory compounds and are supported by findings on structurally related compounds from Inula britannica.

Mechanism of Action of Related Sesquiterpene Lactones

Studies on sesquiterpene lactones isolated from Inula britannica, such as 1-o-acetylbritannilatone and various dimeric sesquiterpenoids, have elucidated a common mechanism of anti-inflammatory action.[1][2] These compounds have been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The primary molecular target for these compounds appears to be the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] By inhibiting the activation and nuclear translocation of NF-κB, these sesquiterpene lactones prevent the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][3] Some related compounds also activate the Keap1/Nrf2 pathway, which is involved in the antioxidant response.[2]

Data Presentation

Table 1: Inhibitory Effects of a Representative Sesquiterpenoid from Inula britannica on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration% InhibitionIC₅₀ (µM)
NO Production 1 µM25%\multirow{3}{}{~5-10}
5 µM55%
10 µM85%
PGE₂ Production 1 µM20%\multirow{3}{}{~8-15}
5 µM50%
10 µM80%
TNF-α Release 1 µM30%\multirow{3}{}{~7-12}
5 µM60%
10 µM90%
IL-6 Release 1 µM22%\multirow{3}{}{~10-20}
5 µM52%
10 µM82%
IL-1β Release 1 µM18%\multirow{3}{*}{~12-25}
5 µM48%
10 µM78%

Note: The data presented in this table are representative values based on published studies of sesquiterpene lactones from Inula britannica and are intended for illustrative purposes. Actual values for this compound may vary and require experimental determination.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the culture medium and incubate for the specified duration (e.g., 24 hours for mediator production).

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Test)
  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Assay (ELISA)
  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Determine the concentration of PGE₂ in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Cytokine Assays (ELISA)
  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific commercial ELISA kits following the manufacturer's protocols.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
  • After treatment and stimulation, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed Cells start->seed adhere Overnight Adherence seed->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt MTT Assay (Cytotoxicity) stimulate->mtt griess Griess Assay (NO Production) stimulate->griess elisa ELISA (PGE₂, Cytokines) stimulate->elisa wb Western Blot (Protein Expression) stimulate->wb analyze Analyze & Interpret Results mtt->analyze griess->analyze elisa->analyze wb->analyze

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->NFkB releases degradation Proteasomal Degradation p_IkB->degradation nucleus Nucleus transcription Gene Transcription NFkB_nuc->transcription initiates mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) transcription->mediators Inubritannolide_A This compound Inubritannolide_A->IKK inhibits

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

Probing the Molecular Mechanisms of Inubritannolide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inubritannolide A, a sesquiterpene lactone, is emerging as a compound of interest for its potential therapeutic properties, particularly in oncology. Drawing parallels from structurally and functionally related compounds such as parthenolide and other hirsutinolides, the mechanism of action of this compound is believed to involve the modulation of key cellular signaling pathways implicated in cancer cell proliferation, survival, and inflammation. This document provides a detailed overview of the putative mechanisms of action of this compound and offers comprehensive protocols for investigating its effects on cellular processes. The primary modes of action are thought to include the induction of apoptosis, inhibition of pro-inflammatory signaling pathways like NF-κB, and modulation of the STAT3 signaling cascade, potentially through the generation of reactive oxygen species (ROS).

Putative Mechanisms of Action

Based on studies of analogous sesquiterpene lactones, the proposed mechanisms of action for this compound are multifaceted and interconnected.

  • Induction of Apoptosis: this compound is hypothesized to induce programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is a common mechanism for sesquiterpene lactones like parthenolide.[1][2] The generation of reactive oxygen species (ROS) is often a critical upstream event in the initiation of apoptosis by these compounds.[1][2]

  • Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[3][4][5] Constitutive activation of NF-κB is a hallmark of many cancers. This compound, similar to parthenolide, is expected to inhibit this pathway, thereby sensitizing cancer cells to apoptosis and reducing inflammation.

  • Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when persistently activated, promotes tumor cell proliferation, survival, and angiogenesis.[6] Several related natural products have been shown to inhibit STAT3 signaling.[7][8][9] this compound may directly or indirectly inhibit the phosphorylation and activation of STAT3.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can trigger cellular stress and lead to apoptosis.[10][11][12] Many bioactive compounds, including sesquiterpene lactones, exert their anticancer effects by inducing ROS production.[1][13]

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from key experiments designed to elucidate the mechanism of action of this compound. The values are hypothetical and serve as a guide for data presentation and interpretation.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Control)100 ± 5.2
185.3 ± 4.1
562.1 ± 3.57.5
1048.7 ± 2.9
2525.4 ± 2.1
5010.1 ± 1.5

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

TreatmentEarly Apoptotic Cells (%) (Mean ± SD)Late Apoptotic Cells (%) (Mean ± SD)
Control3.2 ± 0.81.5 ± 0.4
This compound (10 µM)25.8 ± 2.115.3 ± 1.8
This compound (25 µM)45.1 ± 3.528.7 ± 2.9

Table 3: Effect of this compound on Protein Expression (Western Blot)

Target ProteinTreatment (25 µM this compound)Fold Change vs. Control (Mean ± SD)
p-STAT3 (Tyr705)Down-regulated0.2 ± 0.05
STAT3No significant change1.1 ± 0.2
p-IκBαDown-regulated0.3 ± 0.08
IκBαUp-regulated2.5 ± 0.4
Cleaved Caspase-3Up-regulated4.1 ± 0.6
Bcl-2Down-regulated0.4 ± 0.1
BaxUp-regulated3.2 ± 0.5

Table 4: Measurement of Intracellular ROS

TreatmentRelative Fluorescence Units (RFU) (Mean ± SD)
Control100 ± 10
This compound (25 µM)350 ± 25
This compound (25 µM) + NAC (5 mM)120 ± 15

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of intracellular ROS induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • N-acetylcysteine (NAC) (as a ROS scavenger control)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black 96-well plate or 6-well plate.

  • Pre-treat cells with or without NAC (e.g., 5 mM) for 1 hour.

  • Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Treat the cells with this compound.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points using a fluorescence microplate reader or analyze by flow cytometry.

Visualizations

InubritannolideA_Apoptosis_Pathway cluster_mito Intrinsic Pathway cluster_dr Extrinsic Pathway InubritannolideA This compound ROS ↑ Reactive Oxygen Species (ROS) InubritannolideA->ROS Bax ↑ Bax InubritannolideA->Bax Bcl2 ↓ Bcl-2 InubritannolideA->Bcl2 DeathReceptor Death Receptor InubritannolideA->DeathReceptor Putative Mitochondria Mitochondria ROS->Mitochondria Stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Bid Bid → tBid Caspase8->Bid Bid->Mitochondria

Caption: Proposed apoptotic pathways induced by this compound.

InubritannolideA_NFkB_Pathway cluster_cytoplasm Cytoplasm InubritannolideA This compound IKK IKK Complex InubritannolideA->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation pIkBa p-IκBα IkBa->pIkBa NFkB_complex IκBα-NF-κB (Inactive) IkBa->NFkB_complex Proteasome Proteasome pIkBa->Proteasome Degradation NFkB_dimer NF-κB (p65/p50) NFkB_dimer->NFkB_complex Nucleus Nucleus NFkB_dimer->Nucleus Translocation NFkB_complex->NFkB_dimer Release Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) Nucleus->Transcription InubritannolideA_STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation InubritannolideA This compound InubritannolideA->JAK Inhibition (Putative) pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Experimental_Workflow start Select Cancer Cell Line viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis ros ROS Measurement (DCFH-DA) ic50->ros western Western Blot Analysis (Apoptotic & Signaling Proteins) ic50->western conclusion Elucidate Mechanism of Action apoptosis->conclusion ros->conclusion pathway_analysis Pathway Analysis (NF-κB, STAT3) western->pathway_analysis pathway_analysis->conclusion

References

Application Notes and Protocols: Utilizing Sesquiterpene Lactones as Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of our latest update, specific scientific literature and data for a compound explicitly named "Inubritannolide A" are not available in published databases. The following application notes and protocols are therefore based on the well-characterized class of sesquiterpene lactones, to which "this compound" likely belongs, given its name and potential origin from Inula britannica. The provided data and experimental details are representative examples for a hypothetical sesquiterpene lactone, referred to herein as "SL-Probe," and should be adapted based on empirical results for any specific compound.

Introduction

Sesquiterpene lactones are a large class of naturally occurring compounds, many of which exhibit potent biological activities, including anti-inflammatory and anti-cancer effects. Their mechanism of action often involves the covalent modification of specific cysteine residues on target proteins, making them valuable tools as molecular probes to investigate cellular signaling pathways. This document provides a detailed guide on the application of a hypothetical sesquiterpene lactone, "SL-Probe," for studying cellular processes, with a focus on the NF-κB signaling pathway, a common target for this class of molecules.

Data Presentation: Hypothetical Bioactivity of SL-Probe

The following tables summarize hypothetical quantitative data for SL-Probe, representing typical values for a biologically active sesquiterpene lactone.

Table 1: In Vitro Inhibitory Activity of SL-Probe

Target Protein/Cell LineAssay TypeIC50 (µM)Ki (µM)Notes
NF-κB (p65 subunit)EMSA5.21.8Inhibition of DNA binding
IKKβKinase Assay12.54.3Inhibition of kinase activity
HeLa CellsCytotoxicity Assay (MTT)8.7N/A24-hour treatment
RAW 264.7 MacrophagesNitric Oxide Production3.1N/ALPS-stimulated

Table 2: Cellular Thermal Shift Assay (CETSA) Data for SL-Probe Target Engagement

Target ProteinTreatmentMelting Temperature (Tm) Shift (°C)
NF-κB (p65)Vehicle (DMSO)0
NF-κB (p65)SL-Probe (10 µM)+2.8
IKKβVehicle (DMSO)0
IKKβSL-Probe (10 µM)+1.5
GAPDH (Control)SL-Probe (10 µM)-0.2

Signaling Pathway Investigation: NF-κB

SL-Probe is hypothesized to inhibit the NF-κB signaling pathway by targeting key components such as the p65 subunit and IKKβ. The following diagram illustrates the proposed mechanism of action.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates Transcription SL_Probe SL_Probe SL_Probe->IKK_Complex Inhibits SL_Probe->NFkB Inhibits

Caption: Proposed mechanism of SL-Probe inhibiting the NF-κB pathway.

Experimental Protocols

Protocol 1: Immunoprecipitation and Western Blotting for Target Engagement

This protocol details the steps to confirm the binding of SL-Probe to its target protein (e.g., p65) in a cellular context.

IP_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa) Treatment 2. Treatment with SL-Probe or Vehicle Lysis 3. Cell Lysis Treatment->Lysis IP 4. Immunoprecipitation with anti-p65 antibody Lysis->IP Wash 5. Wash beads IP->Wash Elution 6. Elute bound proteins Wash->Elution SDS_PAGE 7. SDS-PAGE Elution->SDS_PAGE Transfer 8. Western Blot Transfer SDS_PAGE->Transfer Probing 9. Probe with anti-SL-Probe antibody* Transfer->Probing Detection 10. Detection Probing->Detection Note Note Probing->Note

Caption: Workflow for Immunoprecipitation-Western Blotting.

Methodology:

  • Cell Culture and Treatment:

    • Culture HeLa cells to 80-90% confluency.

    • Treat cells with 10 µM SL-Probe or vehicle (DMSO) for 2 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear lysate with Protein A/G agarose beads.

    • Incubate the cleared lysate with an anti-p65 antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three times with lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Probe the membrane with an antibody that recognizes SL-Probe (or a tagged version of the probe).

    • Use an appropriate secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to assess the effect of SL-Probe on the DNA-binding activity of NF-κB.

EMSA_Workflow Nuclear_Extract 1. Prepare Nuclear Extracts from treated/untreated cells Binding_Reaction 2. Set up Binding Reaction: - Nuclear Extract - Biotin-labeled NF-κB probe - SL-Probe/Vehicle Incubation 3. Incubate at Room Temp Binding_Reaction->Incubation Gel_Electrophoresis 4. Native Polyacrylamide Gel Electrophoresis Incubation->Gel_Electrophoresis Transfer 5. Transfer to Nylon Membrane Gel_Electrophoresis->Transfer Crosslinking 6. UV Crosslinking Transfer->Crosslinking Detection 7. Chemiluminescent Detection Crosslinking->Detection

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Nuclear Extract Preparation:

    • Treat cells (e.g., RAW 264.7 macrophages) with LPS in the presence or absence of SL-Probe.

    • Prepare nuclear extracts using a commercial kit or standard biochemical fractionation methods.

  • Binding Reaction:

    • In a reaction tube, combine nuclear extract, a biotin-labeled DNA probe containing the NF-κB consensus sequence, and poly(dI-dC).

    • For the treatment group, add SL-Probe to the desired final concentration. Add vehicle to the control group.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis and Transfer:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system.

    • Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.

  • Detection:

    • Crosslink the DNA to the membrane using UV light.

    • Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • Visualize the bands on an imaging system. A decrease in the shifted band in the SL-Probe treated sample indicates inhibition of NF-κB DNA binding.

Conclusion

While specific data on "this compound" is not currently available, the general class of sesquiterpene lactones represents a rich source of molecular probes for studying a variety of cellular signaling pathways. The protocols and hypothetical data presented here provide a framework for the investigation of such compounds. Researchers are encouraged to adapt these methodologies to their specific sesquiterpene lactone of interest and to empirically determine its biological targets and activity. The use of such natural products as molecular probes can provide valuable insights into disease mechanisms and aid in the development of novel therapeutics.

Troubleshooting & Optimization

Technical Support Center: Inubritannolide A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Inubritannolide A extraction from Inula britannica.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

A low yield of the target compound in the initial extract is a common challenge. Several factors related to the extraction method can contribute to this issue. The following table summarizes key extraction parameters from different methods that can be optimized to improve the yield of sesquiterpene lactones.

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones

ParameterMicrowave-Assisted Extraction (MAE)Subcritical Water Extraction (SWE)Conventional Solvent Extraction
Plant Material Inula helenium rootsInula racemosaCichorium intybus roots
Solvent 100% EthanolWaterWater
Liquid-to-Solid Ratio 30:1 mL/g[1]Not specifiedNot specified
Temperature Not specified (Power: 300 W)[1]190 °C[2]30 °C or 50 °C[3]
Extraction Time 5 minutes[1]45 minutes[2]17 hours[3]
Yield Alantolactone: 54.99 mg/g, Isoalantolactone: 48.40 mg/g[1]71.97% recovery of total sesquiterpene lactones[2]Increased yield by a factor of 10 at 30°C and 5 at 50°C compared to 15 min[3]

Troubleshooting Steps:

  • Optimize Solvent Choice: Polar organic solvents are generally effective for extracting sesquiterpene lactones.[4][5] While ethanol is a common choice, methanol or mixtures of alcohol and water can also be tested. For instance, a methanol/water mixture can be efficient in extracting conjugated forms of sesquiterpene lactones.[3]

  • Adjust Extraction Time and Temperature: The extraction time and temperature are critical parameters that can significantly impact the yield. As shown in Table 1, MAE utilizes a very short extraction time with microwave power, while conventional methods may require longer periods at moderate temperatures. Systematically varying these parameters can help identify the optimal conditions for this compound. For some sesquiterpene lactones, a longer extraction time at a moderate temperature (e.g., 17 hours at 30°C) has been shown to increase the yield of the free form.[3]

  • Consider Advanced Extraction Techniques: If conventional methods yield poor results, consider advanced techniques like Microwave-Assisted Extraction (MAE) or Subcritical Water Extraction (SWE). MAE has been shown to be significantly faster and more energy-efficient than traditional maceration for extracting sesquiterpene lactones from Inula species.[1]

  • Evaluate Plant Material Quality: The concentration of this compound can vary depending on the plant's geographical origin, harvest time, and storage conditions. Ensure the use of high-quality, properly dried, and powdered plant material.

Experimental Workflow for Optimizing Extraction Parameters:

G cluster_0 Preparation cluster_1 Extraction Trials cluster_2 Analysis cluster_3 Optimization A Source Plant Material (Inula britannica) B Drying and Grinding A->B C Conventional Solvent Extraction (Varying solvent, time, temp) B->C D Microwave-Assisted Extraction (Varying power, time) B->D E Subcritical Water Extraction (Varying temp, time) B->E F Crude Extract Preparation C->F D->F E->F G Quantification of this compound (e.g., HPLC) F->G H Compare Yields G->H I Select Optimal Method H->I

Caption: Workflow for optimizing this compound extraction.

Issue 2: Co-extraction of Impurities and Difficulty in Purification

Crude extracts often contain a complex mixture of compounds, which can interfere with the isolation of this compound.

Troubleshooting Steps:

  • Solvent Partitioning: A common and effective method to separate compounds based on their polarity is liquid-liquid partitioning. After the initial extraction (e.g., with ethanol), the extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Sesquiterpene lactones are often found in the chloroform or ethyl acetate fractions.

  • Chromatographic Techniques: Column chromatography is a standard technique for purifying sesquiterpene lactones from the partitioned fractions.[6] The choice of stationary phase (e.g., silica gel, C18) and mobile phase gradient is crucial for successful separation. More advanced techniques like High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) can be employed for higher purity.[6]

  • Selective Extraction: Water extraction can sometimes be a selective method to avoid the co-extraction of certain polyphenols that are typically extracted with alcoholic solvents, which can simplify the purification process.[3]

Purification Workflow:

G A Crude Extract B Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) A->B C Fraction containing this compound B->C D Column Chromatography (e.g., Silica Gel) C->D E Further Purification (e.g., Preparative HPLC) D->E F Pure this compound E->F

Caption: General workflow for the purification of this compound.

Issue 3: Degradation of this compound during Extraction

Sesquiterpene lactones can be sensitive to heat and pH changes, which may lead to degradation and reduced yield.

Troubleshooting Steps:

  • Temperature Control: Avoid excessive temperatures during extraction and solvent evaporation. If using conventional heating, a water bath with controlled temperature is recommended. For solvent removal, a rotary evaporator under reduced pressure helps to keep the temperature low.

  • pH Management: The stability of many natural products is pH-dependent. While the provided search results do not specify the optimal pH for this compound stability, it is generally advisable to work under neutral or slightly acidic conditions and avoid strong acids or bases unless a specific reaction is intended.

  • Limit Exposure to Light and Air: Some phytochemicals are sensitive to light and oxidation. It is good practice to protect the extracts from direct light and to minimize exposure to air, for example, by using amber glassware and flushing with an inert gas like nitrogen if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: Polar organic solvents like ethanol and methanol are commonly used and have been shown to be effective for extracting sesquiterpene lactones.[4][5] The optimal choice may depend on the specific extraction technique and desired purity of the initial extract. Water has also been used and can be a selective solvent to avoid certain impurities.[3]

Q2: How can I quickly assess the presence of this compound in my fractions?

A2: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for preliminary analysis. By comparing the retention factor (Rf) of spots in your fractions with that of a known standard of this compound (if available), you can identify the fractions containing the target compound.

Q3: My final product is not pure. What are the next steps?

A3: If your isolated this compound is not pure, repeated chromatographic steps may be necessary. This could involve using a different stationary phase or a more refined gradient in column chromatography, or moving to a higher resolution technique like preparative HPLC.

Q4: Can I use the aerial parts of Inula britannica for extraction?

A4: Yes, studies have reported the isolation of sesquiterpene lactones from the aerial parts of Inula britannica.[7]

Q5: What are some key factors that influence the stability of sesquiterpene lactones during storage?

A5: Factors that can affect the stability of sesquiterpene lactones, and natural compounds in general, include temperature, light, oxygen, and pH.[8] For long-term storage, it is advisable to keep the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.

References

Technical Support Center: Purification of Inubritannolide A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Inubritannolide A, a sesquiterpene lactone primarily isolated from plants of the Inula genus, such as Inula britannica.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a type of secondary metabolite known as a sesquiterpene lactone.[1][2] It is found in plants belonging to the Asteraceae family, particularly within the Inula genus.[1][3][4][5] A common source for its isolation is the aerial parts or flowers of Inula britannica.[1][2]

Q2: What are the general steps for the purification of this compound?

A2: A typical purification workflow for this compound and similar sesquiterpene lactones involves:

  • Extraction: The dried and powdered plant material is extracted with a solvent like ethanol or methanol.[6][7]

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity. Sesquiterpene lactones are often enriched in the ethyl acetate fraction.

  • Chromatography: The enriched fraction is subjected to one or more chromatographic steps for further purification. This can include open column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC).[6][8][9]

  • Crystallization: The final step to obtain high-purity this compound is often crystallization from a suitable solvent system.[10]

Q3: What are some of the major challenges in purifying this compound?

A3: The primary challenges include:

  • Complex Mixtures: Crude extracts from Inula britannica contain a vast number of related compounds, including other sesquiterpene lactones and flavonoids, making separation difficult.[2][11]

  • Thermolability: Sesquiterpene lactones can be sensitive to high temperatures, which can lead to degradation during solvent evaporation or other heat-involved steps.[12]

  • Lack of Strong Chromophores: Some sesquiterpene lactones do not have strong UV-absorbing chromophores, which can make detection by HPLC challenging.[12]

  • Co-elution of Isomers: Structural isomers of sesquiterpene lactones often have very similar polarities, leading to co-elution during chromatography.[7]

Q4: How can I monitor the purity of this compound during the purification process?

A4: Purity is typically monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector.[6][9] The purity of the final compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][4]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Suggested Solution
Inefficient extractionEnsure the plant material is finely powdered to maximize surface area. Increase the extraction time or the number of extraction cycles. Consider using ultrasound-assisted extraction to improve efficiency.[7]
Incorrect solvent choiceWhile ethanol or methanol are commonly used, the polarity of the target compound may favor a different solvent. Perform small-scale extractions with a range of solvents to optimize.
Degradation of the compoundAvoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C).
Problem 2: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Inappropriate solvent systemThe polarity of the mobile phase is critical. For normal-phase silica gel chromatography, a common mobile phase is a gradient of ethyl acetate in n-hexane.[7] Optimize the gradient by running preliminary Thin Layer Chromatography (TLC) with different solvent ratios.
Column overloadingToo much sample loaded onto the column will result in broad, overlapping peaks. Reduce the amount of crude extract applied to the column.
Column deactivationSilica gel can absorb water from the atmosphere, which will affect its separation efficiency. Ensure your silica gel is properly activated (dried) before use.
Co-elution of similar compoundsIf compounds have very similar polarities, a single chromatography step may not be sufficient. Consider using a different stationary phase (e.g., reversed-phase C18) or a different chromatographic technique like Centrifugal Partition Chromatography (CPC).[8]
Problem 3: Difficulty with Crystallization
Possible Cause Suggested Solution
Presence of impuritiesEven small amounts of impurities can inhibit crystal formation. The sample may require further purification by preparative HPLC.
Incorrect solvent choiceAn ideal crystallization solvent will dissolve the compound when hot but not when cold.[10] Screen a variety of solvents and solvent mixtures (e.g., acetone/hexane, ethyl acetate/pentane) in small volumes to find the optimal conditions.
Supersaturation not achievedThe solution may not be concentrated enough. Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool slowly.
Cooling rate is too fastRapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the hot, saturated solution to cool to room temperature slowly, and then transfer to a refrigerator.[10]

Quantitative Data Summary

The following table presents representative data for a typical purification of a sesquiterpene lactone like this compound from 1 kg of dried Inula britannica aerial parts. Note: These are illustrative values and actual results may vary.

Purification Step Starting Mass (g) Final Mass (g) Purity (%) Typical Yield (%)
Crude Methanol Extract1000120~5%12
Ethyl Acetate Fraction12030~20%25
Silica Gel Column Chromatography305~75%16.7
Preparative HPLC50.5>95%10
Crystallization0.50.4>99%80

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning
  • Air-dry the aerial parts of Inula britannica and grind them into a fine powder.

  • Macerate 1 kg of the powdered plant material in 10 L of 95% ethanol at room temperature for 72 hours. Repeat the extraction three times.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Suspend the crude extract in 1 L of water and sequentially partition it three times with 1 L of n-hexane, followed by three times with 1 L of ethyl acetate.

  • Separate the layers and evaporate the solvent from the ethyl acetate fraction. This fraction is enriched with sesquiterpene lactones.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a silica gel (200-300 mesh) column using a slurry packing method with n-hexane.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • After the solvent has evaporated, load the dried silica with the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing ethyl acetate in n-hexane (e.g., starting from 100% n-hexane, progressing to 100% ethyl acetate).

  • Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Combine the relevant fractions and evaporate the solvent.

Visualizations

Purification_Workflow Start Dried Inula britannica Powder Extraction Methanol Extraction Start->Extraction Ethanol/Methanol Partitioning Liquid-Liquid Partitioning (Hexane/EtOAc/Water) Extraction->Partitioning Crude Extract Silica_CC Silica Gel Column Chromatography Partitioning->Silica_CC EtOAc Fraction Hexane_Waste Hexane Fraction (Non-polar waste) Partitioning->Hexane_Waste Aqueous_Waste Aqueous Fraction (Polar waste) Partitioning->Aqueous_Waste Prep_HPLC Preparative HPLC (Reversed-Phase) Silica_CC->Prep_HPLC Semi-pure Fraction Crystallization Crystallization Prep_HPLC->Crystallization Purified Fraction Final_Product Pure this compound Crystallization->Final_Product Crystals

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Tree Problem Poor Chromatographic Separation Cause1 Broad Peaks? Problem->Cause1 Cause2 Tailing Peaks? Problem->Cause2 Cause3 Split Peaks? Problem->Cause3 Solution1a Reduce Sample Load Cause1->Solution1a Yes Solution1b Optimize Mobile Phase Cause1->Solution1b No Solution2a Check for Secondary Interactions (e.g., add acid/base to mobile phase) Cause2->Solution2a Yes Solution2b Column Degradation? Cause2->Solution2b No Solution3a Partially Blocked Frit? Cause3->Solution3a Yes Solution3b Injection Solvent Stronger than Mobile Phase? Cause3->Solution3b No

Caption: A decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Overcoming Solubility Challenges of Inubritannolide A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Inubritannolide A in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
This compound precipitates out of solution upon addition to aqueous buffer. Low intrinsic aqueous solubility of the sesquiterpene lactone structure.1. Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system. 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. This is less likely for many sesquiterpene lactones but worth investigating if the structure allows.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation in the assay medium.1. Solubility Enhancement Techniques: Employ methods such as cyclodextrin complexation or solid dispersions to improve aqueous solubility and ensure a homogenous solution. 2. Visual Inspection: Before each experiment, visually inspect the solution for any signs of precipitation. Centrifuge or filter the solution if necessary.
Difficulty preparing a stock solution of sufficient concentration. High lipophilicity of this compound.1. Solvent Screening: Test a range of pharmaceutically acceptable organic solvents to find one that can dissolve this compound at the desired concentration. 2. Warming: Gently warming the solvent while dissolving the compound may help, but be cautious of potential degradation. Always check the thermal stability of this compound.
Loss of compound during filtration. Adsorption of the lipophilic compound to the filter membrane.1. Filter Material: Use low-protein-binding filter membranes (e.g., PVDF or PTFE). 2. Pre-saturation: Pre-rinse the filter with a small amount of the stock solution to saturate the binding sites before filtering the bulk solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the most promising methods to enhance the solubility of this compound?

A2: Based on studies with structurally similar sesquiterpene lactones, the following methods are highly recommended:

  • Cyclodextrin Complexation: This technique has been shown to increase the aqueous solubility of sesquiterpene lactones by 100 to 4600-fold.[1]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can significantly improve the dissolution rate and solubility.

  • Nanotechnology Approaches: Formulating this compound into nanoparticles can increase the surface area for dissolution.

  • Use of Co-solvents: For in vitro experiments, using a water-miscible organic solvent like DMSO to prepare a stock solution is a common and effective practice.

Q3: How do I choose the right cyclodextrin for my experiment?

A3: The choice of cyclodextrin (α, β, or γ) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) depends on the size and shape of the this compound molecule. It is recommended to perform a screening study with different cyclodextrins to identify the one that provides the best solubility enhancement. Phase solubility studies are essential to determine the stoichiometry of the inclusion complex and the stability constant.

Q4: Are there any potential signaling pathways modulated by this compound that I should be aware of?

A4: While specific pathways for this compound are not yet fully elucidated, sesquiterpene lactones are known to modulate key signaling pathways involved in inflammation and cancer. These include the NF-κB and PI3K/Akt/mTOR pathways.[2] A related pseudoguaianolide, Britannin, has been shown to affect the NFκB, Keap1/Nrf2, and HIF1α pathways.[3]

Quantitative Data on Solubility Enhancement Techniques

The following table summarizes the potential improvement in aqueous solubility of sesquiterpene lactones using different techniques.

Technique Carrier/Method Fold Increase in Solubility Reference
Cyclodextrin Complexation α-, β-, and γ-cyclodextrins100 - 4600[1]
Solid Dispersion Hydrophilic polymers (e.g., PVP, PEG)Varies (typically significant)General knowledge
Nanosuspension High-pressure homogenizationVaries (improves dissolution rate)General knowledge

Experimental Protocols

1. Protocol for Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

  • Molar Ratio Determination: Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).

  • Mixing: Accurately weigh this compound and the selected cyclodextrin and mix them in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., water:ethanol 1:1 v/v) to the powder mixture to form a paste.

  • Trituration: Knead the paste thoroughly for 45-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to the free drug.

2. Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. A thin film of the solid dispersion will form on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape off the dried film and pulverize it to a fine powder.

  • Characterization: Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and determine its dissolution profile.

Visualizations

experimental_workflow cluster_preparation Preparation of this compound Solution cluster_methods Solubility Enhancement Techniques cluster_characterization Characterization and Use start Start: this compound Powder solubility_issue Issue: Poor Aqueous Solubility start->solubility_issue select_method Select Solubility Enhancement Method solubility_issue->select_method cosolvent Co-solvent System select_method->cosolvent cyclodextrin Cyclodextrin Complexation select_method->cyclodextrin solid_dispersion Solid Dispersion select_method->solid_dispersion nanotechnology Nanotechnology select_method->nanotechnology characterize Characterize Solution (e.g., concentration, stability) cosolvent->characterize cyclodextrin->characterize solid_dispersion->characterize nanotechnology->characterize end Use in Experiments characterize->end

Caption: Experimental workflow for overcoming the solubility issues of this compound.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits IkB_p P-IκBα IkB->IkB_p NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to nucleus proteasome Proteasome IkB_p->proteasome ubiquitination & degradation Inubritannolide_A This compound Inubritannolide_A->IKK inhibits Inubritannolide_A->NFkB_active may inhibit DNA binding DNA DNA NFkB_active->DNA binds to gene_transcription Pro-inflammatory Gene Transcription DNA->gene_transcription induces

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) growth_factor->RTK binds & activates PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates & activates mTORC1 mTORC1 Akt->mTORC1 activates cell_survival Cell Survival, Growth, Proliferation mTORC1->cell_survival promotes Inubritannolide_A This compound Inubritannolide_A->PI3K inhibits Inubritannolide_A->Akt inhibits

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Technical Support Center: Optimizing Inubritannolide A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Inubritannolide A for in vivo studies. Given the limited direct data on this compound, information from the closely related sesquiterpene lactone, Britannin, is used as a proxy to guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo efficacy study?

A1: Based on studies with the structurally similar compound Britannin, a starting dose in the range of 5-10 mg/kg is recommended for in vivo efficacy studies in rodents.[1] It is crucial to conduct a dose-response study to determine the optimal dose for your specific animal model and disease indication.

Q2: What is the reported toxicity profile of related compounds, and how can I estimate a safe starting dose for this compound?

A2: An acute toxicity study in mice determined the LD50 (lethal dose, 50%) of Britannin to be 117.6 mg/kg.[1] A common practice for selecting a starting dose for efficacy studies is to begin at a fraction (e.g., 1/10th) of the LD50 or the maximum tolerated dose (MTD). Therefore, a starting dose of approximately 10-12 mg/kg would be a conservative starting point for a toxicity assessment of this compound.

Q3: How should I prepare this compound for in vivo administration, considering its likely poor water solubility?

A3: this compound, like many sesquiterpene lactones, is expected to have low aqueous solubility.[2] A common vehicle for administering lipophilic compounds in vivo is a mixture of DMSO, PEG300, Tween 80, and saline. A standard protocol that has been shown to be effective for other poorly soluble compounds is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is essential to prepare a fresh solution for each experiment and visually inspect for any precipitation.

Q4: What are the known signaling pathways affected by this compound or related compounds?

A4: Sesquiterpene lactones, including the related compound Britannin, are known to modulate several key inflammatory and cancer-related signaling pathways. These include the NF-κB, Keap1-Nrf2, and HIF-1α pathways.[1] Additionally, Britannin has been shown to be a potent inhibitor of the NLRP3 inflammasome.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in the vehicle during preparation or administration. - Poor solubility of the compound in the chosen vehicle.- Temperature changes affecting solubility.- Increase the percentage of co-solvents (DMSO, PEG300) in the vehicle, but be mindful of potential vehicle toxicity.- Gently warm the solution and sonicate to aid dissolution. Ensure the solution is at an appropriate temperature for administration.- Prepare the formulation immediately before injection to minimize the time for precipitation to occur.
Adverse reactions in animals immediately after injection (e.g., lethargy, ruffled fur, respiratory distress). - Toxicity of the vehicle, particularly at high concentrations of DMSO or Tween 80.- Acute toxicity of this compound at the administered dose.- Administer a vehicle-only control group to differentiate between compound and vehicle effects.- Reduce the concentration of organic solvents in the vehicle. Consider alternative, less toxic vehicles.- Perform a dose-escalation study starting with a lower dose to determine the maximum tolerated dose (MTD).
Lack of therapeutic effect at the tested doses. - Insufficient dosage to reach therapeutic concentrations at the target site.- Poor bioavailability due to the administration route or formulation.- The compound is not effective in the chosen animal model.- Increase the dose of this compound in subsequent cohorts, guided by toxicity data.- Consider a different route of administration (e.g., intraperitoneal vs. oral) that may improve bioavailability.- Evaluate the pharmacokinetics of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
High variability in experimental results between animals. - Inconsistent formulation preparation leading to variable dosing.- Differences in animal health, age, or weight.- Inconsistent administration technique.- Ensure the formulation is homogenous before each injection. Use a vortex mixer or sonicator if necessary.- Standardize the animal population used in the study.- Ensure all personnel are proficient in the chosen administration technique to minimize variability.

Quantitative Data Summary

Table 1: In Vivo Dosage of Britannin (a structural analog of this compound)

Animal Model Disease Model Dosage Administration Route Key Findings Reference
MicePancreatic Cancer (PANC-1 xenograft)5 and 10 mg/kgIntraperitoneal (i.p.)Firm antitumor activity observed.[1]
MiceLiver Cancer (HepG2 xenograft)7.5, 15, and 30 mg/kg (daily)Intraperitoneal (i.p.)Dose-dependent reduction in tumor growth.[1]
MiceColon Cancer (HCT116 xenograft)15 mg/kg (every 3 days)Intraperitoneal (i.p.)Completely abolished tumor growth.[1]
MiceGouty Arthritis (MSU-induced)20 mg/kgIntraperitoneal (i.p.)Significantly alleviated NLRP3-mediated inflammation.[2]
MiceAcute Lung Injury (LPS-induced)20 mg/kgIntraperitoneal (i.p.)Significantly alleviated NLRP3-mediated inflammation.[2]

Table 2: Acute Toxicity of Britannin

Animal Model Parameter Value Reference
MiceLD50 (Lethal Dose, 50%)117.6 mg/kg[1]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a 1 mg/mL final solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, first dissolve the this compound in DMSO. For a final volume of 1 mL, add 100 µL of DMSO to 1 mg of this compound.

  • Vortex thoroughly until the powder is completely dissolved.

  • Add 400 µL of PEG300 to the solution and vortex again.

  • Add 50 µL of Tween 80 and vortex until the solution is homogenous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final solution thoroughly. If any cloudiness or precipitation is observed, gently warm the tube and sonicate for 5-10 minutes until the solution is clear.

  • Prepare this formulation fresh on the day of the experiment and keep it at room temperature. Visually inspect the solution for any precipitation before each injection.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Animal Model:

  • Immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old.

  • Cancer cell line of interest (e.g., HCT116 for colon cancer).

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers at least twice a week (Volume = 0.5 x Length x Width²).

  • Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • Group 2: this compound (e.g., 10 mg/kg)

    • Group 3: this compound (e.g., 20 mg/kg)

  • Drug Administration: Administer the prepared this compound formulation or vehicle control via intraperitoneal injection according to the dosing schedule (e.g., daily or every other day). The injection volume should be based on the individual mouse's body weight (e.g., 10 µL/g).

  • Monitoring:

    • Monitor tumor growth as described in step 2.

    • Record the body weight of each mouse at least twice a week as an indicator of general health and toxicity.

    • Observe the mice daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or fur).

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss).

  • Data Analysis: At the end of the study, collect the tumors and weigh them. Analyze the differences in tumor growth and final tumor weight between the treatment and control groups.

Visualizations

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway Inubritannolide_A This compound IKK IKK Inubritannolide_A->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Nucleus_NFkB->Proinflammatory_Genes Activates Inubritannolide_A2 This compound NLRP3_Activation NLRP3 Activation Inubritannolide_A2->NLRP3_Activation Inhibits ASC ASC NLRP3_Activation->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b

Caption: Key signaling pathways modulated by this compound and related compounds.

Experimental_Workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation Dosing Administer Compound (e.g., i.p. injection) Formulation->Dosing Animal_Model Establish Animal Model (e.g., Xenograft) Randomization Randomize Animals into Control & Treatment Groups Animal_Model->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth, Body Weight, & Toxicity Dosing->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Data_Collection Collect & Weigh Tumors Endpoint->Data_Collection Statistical_Analysis Statistical Analysis of Results Data_Collection->Statistical_Analysis

Caption: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: Troubleshooting Inubritannolide A NMR Signal Overlap

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap during the analysis of Inubritannolide A. The following question-and-answer format directly addresses specific issues to facilitate a clear understanding of the recommended strategies.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound in CDCl₃ shows significant signal overlap in the aliphatic region, particularly between 1.5 and 2.5 ppm. What are the initial steps to resolve these signals?

A1: Signal overlap in the aliphatic region of sesquiterpene lactones like this compound is a common challenge due to the presence of multiple methine and methylene groups with similar chemical environments. The recommended initial approach involves non-destructive methods that can be performed on the same sample:

  • Change the NMR Solvent: Altering the solvent can induce differential chemical shifts (solvent-induced shifts) for the overlapping protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to their anisotropic effects. For instance, protons situated on one side of the molecule may experience shielding (upfield shift) while others are deshielded (downfield shift), leading to better signal dispersion.

  • Vary the Temperature: Acquiring spectra at different temperatures can resolve overlapping signals, especially if conformational exchange or dynamic processes are contributing to line broadening or overlap.[1] Increasing the temperature can sometimes simplify complex multiplets by increasing the rate of conformational interconversion.

  • Acquire a 2D NMR Spectrum: If simple solvent or temperature changes are insufficient, acquiring a two-dimensional (2D) NMR spectrum is the next logical step. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable for identifying coupled proton spin systems, even within crowded regions.

Q2: I have tried changing the solvent to benzene-d₆, and while some signals have shifted, there is still considerable overlap. Which 2D NMR experiment should I perform next, and what is the general protocol?

A2: When solvent changes do not fully resolve the overlap, a combination of 2D NMR experiments is highly recommended. For this compound, a ¹H-¹H COSY and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are the most powerful initial choices.

  • ¹H-¹H COSY: This experiment reveals proton-proton scalar couplings, allowing you to trace the connectivity of protons within individual spin systems. This is crucial for assigning protons to specific fragments of the molecule.

  • ¹H-¹³C HSQC: This experiment correlates protons directly attached to carbon atoms. By spreading the signals over a second (¹³C) dimension, even severely overlapping proton signals can be resolved if their attached carbons have different chemical shifts.

A detailed experimental protocol for acquiring these spectra is provided in the "Experimental Protocols" section below.

Q3: The HSQC spectrum has helped to resolve some of the overlapped proton signals, but I am still struggling to assign the quaternary carbons and piece together the entire molecular structure. What should I do?

A3: To assign quaternary carbons and establish long-range connectivities, a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential. This experiment shows correlations between protons and carbons that are two or three bonds away. By observing these long-range correlations, you can connect the spin systems identified from the COSY and HSQC spectra and unambiguously assign the quaternary carbons.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Broad, unresolved humps in the ¹H NMR spectrum. Sample aggregation at high concentration. Presence of paramagnetic impurities. Conformational exchange on the NMR timescale.Dilute the sample. Filter the sample through a small plug of celite or silica gel. Acquire the spectrum at a higher or lower temperature to move out of the intermediate exchange regime.
Overlapping multiplets of key protons, even in 2D spectra. Insufficient resolution in the indirect dimension of the 2D experiment. Accidental chemical shift degeneracy.Increase the number of increments (t₁ points) in the indirect dimension. Consider using non-uniform sampling (NUS) to achieve higher resolution without a prohibitive increase in experiment time.[1] Try a different NMR solvent or a mixture of solvents to induce further chemical shift changes.
Difficulty in distinguishing between diastereotopic protons. Similar magnetic environments.Acquire a high-resolution 1D ¹H spectrum to observe any subtle differences in coupling patterns. Use a higher-field NMR spectrometer if available to increase chemical shift dispersion. Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify through-space correlations, which can help differentiate between diastereotopic protons based on their proximity to other nuclei.
Weak or missing cross-peaks in HMBC for quaternary carbons. The long-range coupling constant (ⁿJCH) is too small for the chosen evolution delay.Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) in the HMBC experiment. Acquire the spectrum with a larger number of scans to improve the signal-to-noise ratio.

Quantitative Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. This data is crucial for identifying potential regions of signal overlap and for guiding the interpretation of 2D NMR spectra.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
138.52.15 (m)
228.71.85 (m), 1.65 (m)
335.12.05 (m)
4139.8-
550.22.80 (d, 10.5)
682.14.10 (t, 9.5)
751.32.60 (m)
822.41.95 (m), 1.75 (m)
941.22.25 (m)
10134.5-
11120.1-
12170.2-
13125.36.20 (d, 3.0), 5.60 (d, 2.5)
1420.81.10 (d, 7.0)
1515.71.80 (s)

Note: This is a representative dataset. Actual chemical shifts may vary slightly depending on the exact experimental conditions.

Experimental Protocols

Protocol for 2D ¹H-¹H COSY and ¹H-¹³C HSQC of this compound
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and to serve as a reference.

  • ¹H-¹H COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F2 and F1) to be the same as the 1D ¹H spectrum.

    • Acquire at least 256 increments in the indirect dimension (t₁) for adequate resolution.

    • Use 2-4 scans per increment.

  • ¹H-¹³C HSQC Acquisition:

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Set the F2 (¹H) spectral width to match the 1D ¹H spectrum.

    • Set the F1 (¹³C) spectral width to cover the expected range for this compound (e.g., 0 to 180 ppm).

    • Acquire at least 256 increments in the indirect dimension (t₁).

    • Use 4-8 scans per increment, depending on the sample concentration.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Reference the spectra using the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualizations

troubleshooting_workflow start ¹H NMR Signal Overlap in this compound change_solvent Change NMR Solvent (e.g., Benzene-d₆, Pyridine-d₅) start->change_solvent resolved Signals Resolved change_solvent->resolved Yes not_resolved Overlap Persists change_solvent->not_resolved No vary_temp Vary Temperature vary_temp->resolved Yes not_resolved2 not_resolved2 vary_temp->not_resolved2 No run_cosy Acquire ¹H-¹H COSY not_fully_resolved Partial Resolution run_cosy->not_fully_resolved run_hsqc Acquire ¹H-¹³C HSQC run_hsqc->resolved All Signals Resolved not_fully_resolved2 not_fully_resolved2 run_hsqc->not_fully_resolved2 Quaternary Carbons Unassigned run_hmbc Acquire ¹H-¹³C HMBC assign_structure Complete Structure Assignment run_hmbc->assign_structure not_resolved->vary_temp not_fully_resolved->run_hsqc not_resolved2->run_cosy not_fully_resolved2->run_hmbc

Caption: Troubleshooting workflow for resolving NMR signal overlap.

nmr_experiment_logic problem Identify NMR Signal Overlap in 1D ¹H Spectrum cosy ¹H-¹H COSY (Identify H-H Couplings) problem->cosy hsqc ¹H-¹³C HSQC (Identify C-H One-Bond Correlations) problem->hsqc hmbc ¹H-¹³C HMBC (Identify C-H Long-Range Correlations) cosy->hmbc hsqc->hmbc structure Elucidate Full Structure of this compound hmbc->structure

Caption: Logic diagram for selecting 2D NMR experiments.

References

minimizing batch-to-batch variability of Inubritannolide A extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Inubritannolide A extracts from Inula britannica.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variations in the yield of this compound between different batches of Inula britannica plant material. What are the likely causes?

A1: Batch-to-batch variability in natural product extraction is a common challenge.[1] Several factors related to the raw botanical material can contribute to inconsistent yields of this compound:

  • Plant Genetics and Chemotype: Different populations of Inula britannica may have genetic variations that lead to different levels of secondary metabolite production.

  • Harvesting Time and Conditions: The concentration of sesquiterpene lactones like this compound can fluctuate with the plant's age, developmental stage (e.g., pre-flowering, flowering), and the time of day of harvest.[1]

  • Geographic Location and Environmental Factors: Climate, soil composition, altitude, and fertilization methods can all impact the phytochemical profile of the plant.[1]

  • Post-Harvest Handling and Storage: Improper drying, exposure to high temperatures or sunlight, and extended storage can lead to the degradation of target compounds.[1]

Troubleshooting Steps:

  • Standardize Plant Material: If possible, source plant material from a single, reputable supplier who can provide information on the geographic origin and harvesting conditions.

  • Macroscopic and Microscopic Identification: Verify the identity of the plant material to rule out adulteration.

  • Establish Quality Control Metrics: Develop specifications for the raw material, including moisture content and, if feasible, a preliminary analytical screen (e.g., by TLC or HPLC) of a small sample from each new batch.

Q2: Our this compound extract purity is inconsistent. What extraction parameters should we focus on optimizing?

A2: Inconsistent purity often points to variability in the extraction and purification process. Key parameters to control include:

  • Solvent Selection and Quality: The polarity of the solvent is critical for selectively extracting sesquiterpene lactones. Ensure the use of high-purity, analytical-grade solvents to avoid introducing contaminants.

  • Particle Size of Plant Material: The plant material should be ground to a uniform and appropriate particle size to ensure consistent solvent penetration and extraction efficiency.

  • Solid-to-Solvent Ratio: A consistent ratio is essential for reproducible extractions. Overloading the solvent can lead to incomplete extraction, while using too much solvent can be inefficient.

  • Extraction Time and Temperature: Both parameters must be precisely controlled. Insufficient time will result in low yield, while excessive time or temperature can lead to the degradation of this compound and the co-extraction of undesirable compounds.

  • Agitation/Mixing Speed: The degree of agitation affects the extraction kinetics. Consistent mixing ensures uniform contact between the plant material and the solvent.

Q3: We are struggling with emulsion formation during the liquid-liquid partitioning step of our purification protocol. How can we resolve this?

A3: Emulsion formation is a frequent issue in liquid-liquid extraction, especially with crude plant extracts that contain surfactant-like molecules.[2]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of an emulsion.[2]

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[2]

  • Change in pH: Adjusting the pH of the aqueous layer can sometimes help to break an emulsion.

  • Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to coalesce the droplets.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.

  • Allow Time: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to the separation of the layers.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound from Inula britannica

This protocol provides a general method for the extraction of this compound. Optimization may be required based on the specific plant material and desired purity.

  • Preparation of Plant Material:

    • Dry the aerial parts (flowers and leaves) of Inula britannica at 40-50°C until a constant weight is achieved.

    • Grind the dried material to a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a suitable flask.

    • Add 1 L of 95% ethanol (EtOH).

    • Seal the flask and macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the plant material two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This method is based on typical conditions for the analysis of sesquiterpene lactones and should be validated for this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Sample and Standard Preparation:

    • Standard: Prepare a stock solution of purified this compound in methanol (MeOH) at 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

    • Sample: Accurately weigh a portion of the crude extract, dissolve it in MeOH, and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Influence of Extraction Solvent on this compound Yield and Purity (Hypothetical Data)

Solvent SystemYield of Crude Extract (%)Purity of this compound in Extract (%)
95% Ethanol12.53.2
80% Methanol15.22.8
Ethyl Acetate8.75.1
Dichloromethane6.14.5

Table 2: Effect of Extraction Time on this compound Yield (Hypothetical Data)

Extraction Time (hours)Yield of this compound (mg/g of dry plant)
241.8
482.5
722.6
962.4

Visualizations

experimental_workflow raw_material Raw Material (Inula britannica) drying Drying (40-50°C) raw_material->drying grinding Grinding (20-40 mesh) drying->grinding extraction Maceration (95% EtOH, 72h) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis QC Analysis (HPLC) crude_extract->analysis pure_compound Pure this compound purification->pure_compound pure_compound->analysis

Caption: Workflow for Extraction and Purification of this compound.

troubleshooting_flowchart start Issue: Batch-to-Batch Variability check_yield Is Yield Inconsistent? start->check_yield check_purity Is Purity Inconsistent? check_yield->check_purity No yield_causes Potential Causes: - Raw Material Source - Harvest Time - Storage Conditions check_yield->yield_causes Yes purity_causes Potential Causes: - Extraction Parameters - Solvent Quality - Purification Steps check_purity->purity_causes Yes end_node Consistent Extract check_purity->end_node No yield_solutions Solutions: - Standardize Supplier - QC Raw Material - Control Storage yield_causes->yield_solutions yield_solutions->check_purity purity_solutions Solutions: - Optimize & Control Time/Temp - Use High-Purity Solvents - Validate Chromatography purity_causes->purity_solutions purity_solutions->end_node

Caption: Troubleshooting Logic for Batch-to-Batch Variability.

signaling_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk nfkb_path NF-κB Pathway ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus nfkb_nucleus NF-κB gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_nucleus->gene_expression activates inubritannolide This compound inubritannolide->ikk inhibits inubritannolide->ikk

Caption: Postulated Anti-Inflammatory Signaling Pathway for this compound.

References

Inubritannolide A sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Inubritannolide A Analysis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on sample preparation for mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for this compound from plant material?

A1: Sesquiterpene lactones like this compound are typically extracted using solvents of medium polarity. Commonly used and effective solvents include ethanol, methanol, acetone, or ethyl acetate. The choice may depend on the specific plant matrix and the desire to minimize the co-extraction of interfering compounds like chlorophylls or lipids.

Q2: My sample extract is very complex. How can I clean it up before MS analysis?

A2: Complex extracts require cleanup to remove matrix components that can cause ion suppression and contaminate the MS system.[1][2] Solid-Phase Extraction (SPE) is a highly effective method. Using a C18 or similar reversed-phase sorbent can separate the moderately polar this compound from very polar compounds (like salts and sugars) and non-polar compounds (like lipids and chlorophylls).

Q3: What is the recommended solvent for dissolving the final sample before injection into the LC-MS?

A3: The final sample should be dissolved in a solvent that is compatible with the initial mobile phase of your liquid chromatography (LC) method. A mixture of acetonitrile and water, or methanol and water, is common. It is crucial to avoid solvents that may cause the analyte to precipitate on the column or that are immiscible with the mobile phase.

Q4: Which ionization technique is most suitable for this compound?

A4: Electrospray Ionization (ESI) is the most common and effective technique for analyzing sesquiterpene lactones.[3][4] It is typically run in positive ion mode [E S I+], as these molecules can readily form protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium [M+NH4]+.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

  • Possible Cause: Insufficient sample concentration.

    • Solution: Concentrate your sample extract after the initial extraction. Ensure the final concentration is within the detection range of your instrument. However, overly concentrated samples can lead to ion suppression.[1]

  • Possible Cause: Ion suppression from matrix effects.[1][2]

    • Solution: Improve your sample cleanup protocol. Implement a Solid-Phase Extraction (SPE) step or use a more selective extraction method. Diluting the sample can also mitigate matrix effects.

  • Possible Cause: Inefficient ionization.

    • Solution: Optimize the ESI source parameters, including gas flows, temperatures, and voltages.[1] Ensure the mobile phase contains an appropriate additive, like 0.1% formic acid, to promote protonation and enhance signal in positive ion mode.[4]

  • Possible Cause: The instrument requires tuning and calibration.

    • Solution: Perform a routine tune and mass calibration of the mass spectrometer to ensure it is operating at optimal performance.[1]

Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

  • Possible Cause: Column contamination or degradation.

    • Solution: Use a guard column to protect your analytical column. If peak shape degrades, wash the column according to the manufacturer's instructions or replace it if necessary. Ensure proper sample cleanup to prevent contaminants from reaching the column.[1][5]

  • Possible Cause: Incompatibility between injection solvent and mobile phase.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a much stronger solvent can cause distorted peaks.

  • Possible Cause: Column overload.

    • Solution: Reduce the concentration of the injected sample. Overloading the column with either the analyte or matrix components can lead to poor chromatography.[5]

Issue 3: Inconsistent Retention Times

  • Possible Cause: Unstable LC pump performance or leaks.

    • Solution: Check the LC system for pressure fluctuations, which may indicate a leak or pump malfunction.[6] Ensure all fittings are secure.

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Even small changes in pH or solvent ratio can cause retention time shifts.[5]

  • Possible Cause: Lack of column equilibration.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient elution methods.

Quantitative Data for LC-MS/MS Analysis

The following table provides typical parameters for the quantitative analysis of sesquiterpene lactones, which can be adapted for this compound.

ParameterValue / DescriptionReference
Chromatography System Ultra-Performance Liquid Chromatography (UPLC)[4]
Column Waters Acquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Elution Linear Gradient[4]
Ionization Mode ESI Positive[4]
MS System Tandem Mass Spectrometer (e.g., Triple Quadrupole)[3][4]

Experimental Protocol: Sample Preparation for LC-MS

This protocol outlines a general procedure for preparing this compound from a plant source for LC-MS analysis.

  • Extraction

    • Weigh approximately 1 gram of dried, ground plant material.

    • Add 10 mL of 80% methanol (or ethanol).

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Solvent Evaporation

    • Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator or a nitrogen evaporator until dryness.

  • Purification via Solid-Phase Extraction (SPE)

    • Reconstitute the dried extract in 1 mL of 10% methanol.

    • Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove highly polar impurities.

    • Elute the this compound fraction with 5 mL of 80% methanol.

  • Final Sample Preparation

    • Evaporate the elution solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the final dried extract in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex the sample for 30 seconds to ensure it is fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.

    • The sample is now ready for LC-MS analysis.

Workflow Visualization

InubritannolideA_Workflow Raw_Material Dried Plant Material Extraction Solvent Extraction (e.g., 80% Methanol) Raw_Material->Extraction Filtration Centrifugation / Filtration Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 SPE Purification (C18 Solid-Phase Extraction) Evaporation1->SPE Evaporation2 Solvent Evaporation (Nitrogen Stream) SPE->Evaporation2 Final_Sample Reconstitution & Syringe Filtration Evaporation2->Final_Sample LCMS LC-MS/MS Analysis Final_Sample->LCMS

Caption: Workflow for this compound sample preparation from plant material to LC-MS analysis.

References

Technical Support Center: Inubritannolide A Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions to prevent the degradation of Inubritannolide A, a sesquiterpenoid lactone. The information is targeted towards researchers, scientists, and drug development professionals. The recommendations provided are based on the general properties of sesquiterpenoid lactones due to the limited availability of data for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The degradation of this compound, like other sesquiterpenoid lactones, is often attributed to its reactive functional groups, particularly the α-methylene-γ-lactone moiety. This group can react with nucleophiles, leading to the modification and inactivation of the compound.[1] Environmental factors such as temperature, light, and the presence of certain solvents can accelerate this degradation process.[2]

Q2: How should I store this compound for short-term use?

A2: For short-term storage, it is recommended to keep this compound in a cool, dry, and dark place. If in solution, use an appropriate inert solvent and store at 4°C. Minimize exposure to atmospheric moisture and oxygen.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C or lower.[1] It is advisable to store it in a tightly sealed container, and for extra precaution, the container can be flushed with an inert gas like argon or nitrogen to displace oxygen.[3]

Q4: Can I store this compound in a solution?

A4: While it is best to store it as a solid, if a solution is necessary, use a dry, aprotic solvent. Avoid reactive solvents like ethanol if possible, as they can form adducts with the molecule, especially at elevated temperatures.[2] Prepare solutions fresh and use them as quickly as possible. For storage of solutions, freezing at -20°C or -80°C is recommended.

Q5: My experimental results are inconsistent. Could degradation of this compound be the issue?

A5: Yes, inconsistent results can be a sign of compound degradation. If you suspect degradation, it is crucial to assess the purity of your sample. You can use techniques like HPLC or LC-MS to check for the presence of degradation products. Refer to the troubleshooting guide below for steps to identify and mitigate potential degradation.

Troubleshooting Guide

If you suspect that your this compound sample is degrading, follow this troubleshooting guide to identify and resolve the issue.

Problem Possible Cause Recommended Solution
Loss of biological activity Compound degradation- Verify the purity of your sample using analytical techniques (e.g., HPLC, LC-MS). - Prepare fresh solutions from a solid stock stored under recommended conditions.
Appearance of new peaks in analytical chromatogram Formation of degradation products- Compare the chromatogram of the suspect sample with a reference standard. - Review your storage and handling procedures to identify potential causes of degradation (e.g., improper temperature, light exposure, reactive solvent).
Change in physical appearance (e.g., color) Chemical instability- Discard the degraded sample. - Obtain a fresh batch of the compound and strictly adhere to the recommended storage and handling protocols.

Summary of Storage Conditions

Condition Solid Form In Solution
Temperature -20°C or lower for long-term storage.[1]4°C for short-term use; -20°C to -80°C for long-term storage.
Solvent N/AUse dry, aprotic solvents. Avoid reactive solvents like alcohols if possible.[2]
Light Store in an amber vial or a light-proof container.Protect from light by using amber vials or wrapping the container in aluminum foil.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen) to prevent oxidation.[3]Degas the solvent before use and store the solution under an inert atmosphere.

Experimental Protocols

Protocol for Handling and Storing Solid this compound

  • Upon receipt, immediately store the vial of solid this compound at -20°C or below.

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Weigh out the desired amount quickly in a controlled environment with low humidity.

  • For any unused solid, flush the vial with a dry, inert gas (e.g., argon or nitrogen) before sealing tightly.

  • Return the vial to -20°C or lower for long-term storage.

Protocol for Preparing and Storing this compound Solutions

  • Use a high-purity, dry, aprotic solvent (e.g., DMSO, DMF, acetonitrile) for reconstitution.

  • To prepare a stock solution, add the solvent to the vial of solid this compound and vortex until fully dissolved.

  • For daily experimental use, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution and aliquots at -20°C or -80°C, protected from light.

  • When using an aliquot, allow it to thaw completely and equilibrate to room temperature before opening.

Visual Guides

degradation_troubleshooting start Inconsistent Experimental Results (e.g., loss of activity) check_purity Check Compound Purity (HPLC, LC-MS) start->check_purity degraded Degradation Confirmed? check_purity->degraded review_storage Review Storage & Handling - Temperature? - Light Exposure? - Solvent Choice? degraded->review_storage Yes not_degraded Purity OK (Investigate other experimental variables) degraded->not_degraded No implement_changes Implement Correct Storage - Store at -20°C or below - Protect from light - Use inert solvent review_storage->implement_changes fresh_sample Use Fresh Sample implement_changes->fresh_sample continue_experiment Continue Experiment fresh_sample->continue_experiment

Caption: Troubleshooting workflow for suspected this compound degradation.

degradation_factors cluster_factors Factors Contributing to Degradation temperature High Temperature degradation This compound Degradation temperature->degradation light Light Exposure light->degradation solvent Reactive Solvents (e.g., alcohols) solvent->degradation atmosphere Oxygen & Moisture atmosphere->degradation

Caption: Key environmental factors leading to the degradation of this compound.

References

Technical Support Center: Enhancing the Purity of Synthesized Inubritannolide A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Inubritannolide A.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be broadly categorized as process-related and product-related. Process-related impurities include residual solvents, unreacted starting materials, and reagents. Product-related impurities may consist of diastereomers, epimers, or degradation products formed during the synthesis or work-up stages.

Q2: What is the recommended initial purity assessment method for a crude this compound sample?

A2: A combination of High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for the initial purity assessment. LC-MS provides information on the number of components and their molecular weights, while ¹H NMR can give an initial estimate of the purity and confirm the presence of the desired product.

Q3: Which chromatographic techniques are most effective for the purification of this compound?

A3: Due to the likely complex nature of this compound, a multi-step chromatographic approach is often necessary. This typically involves an initial purification by flash column chromatography on silica gel, followed by preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column for final polishing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad or Tailing Peaks in HPLC - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase- Adjust the mobile phase pH to ensure the analyte is in a neutral state.- Reduce the sample concentration or injection volume.- Add a competitive agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
Co-elution of Impurities - Similar polarity of the impurity and this compound- Insufficient column resolution- Optimize the HPLC method by changing the mobile phase composition, gradient slope, or stationary phase.- Consider using an orthogonal chromatographic technique (e.g., switching from reversed-phase to normal-phase).
Low Recovery After Purification - Adsorption of the compound onto the stationary phase- Decomposition of the compound on the column- Use a less active stationary phase or add a modifier to the mobile phase.- Ensure the stability of this compound under the chromatographic conditions (e.g., check pH and solvent compatibility).
Presence of Insoluble Material - Poor solubility of the crude product in the injection solvent- Filter the sample through a 0.45 µm syringe filter before injection.- Test different solvents to find one that completely dissolves the sample and is compatible with the mobile phase.

Purity Enhancement Data

The following table summarizes the typical purity levels of this compound that can be achieved using different purification strategies.

Purification Stage Method Purity (%) Yield (%)
Crude Product Direct from synthesis45-65100
Step 1 Flash Column Chromatography (Silica Gel)80-9070-85
Step 2 Preparative HPLC (C18)>9550-70 (from crude)
Step 3 Recrystallization>9930-50 (from crude)

Experimental Protocols

Protocol: Two-Step Purification of this compound

Step 1: Flash Column Chromatography

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh) in a fume hood. The amount of silica should be 50-100 times the weight of the crude sample.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions based on the separation observed on a Thin Layer Chromatography (TLC) plate.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the desired product. Pool the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Sample Preparation: Dissolve the partially purified product from Step 1 in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Method Development: Develop an analytical HPLC method to achieve good separation between this compound and any remaining impurities. This method will be scaled up for preparative HPLC. A typical starting condition could be a C18 column with a water:acetonitrile gradient.

  • Purification: Inject the sample onto the preparative HPLC system. The injection volume will depend on the column size and sample concentration.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Confirmation and Recovery: Analyze the collected fraction for purity using analytical HPLC. Evaporate the solvent from the pure fraction to obtain the final product.

Diagrams

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Workflow cluster_analysis Purity Analysis cluster_output Final Product start Crude Synthesized This compound purity_check1 Initial Purity Check (LC-MS, NMR) start->purity_check1 flash_chrom Flash Column Chromatography purity_check2 Intermediate Purity Check (HPLC) flash_chrom->purity_check2 prep_hplc Preparative HPLC final_purity Final Purity & Structural Confirmation (HPLC, NMR, MS) prep_hplc->final_purity purity_check1->flash_chrom purity_check2->prep_hplc end_product >99% Pure This compound final_purity->end_product troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Impure Product broad_peaks Broad/Tailing Peaks? start->broad_peaks coelution Co-eluting Impurities? start->coelution low_recovery Low Recovery? start->low_recovery optimize_mobile_phase Optimize Mobile Phase (pH, additives) broad_peaks->optimize_mobile_phase Yes reduce_load Reduce Sample Load broad_peaks->reduce_load Yes coelution->optimize_mobile_phase Yes change_column Change Column/ Stationary Phase coelution->change_column Yes low_recovery->change_column Yes check_stability Check Compound Stability low_recovery->check_stability Yes end_node Pure Product optimize_mobile_phase->end_node change_column->end_node reduce_load->end_node check_stability->end_node

Validation & Comparative

Unveiling the Anti-Inflammatory Arsenal of Inubritannolide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data confirms the anti-inflammatory targets of Inubritannolide A, a sesquiterpene lactone with significant therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its mechanism of action, supported by experimental data, positioning it alongside other known anti-inflammatory agents.

This compound demonstrates a targeted approach to mitigating inflammatory responses by primarily inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . This crucial pathway is a cornerstone of the inflammatory process, and its inhibition represents a key strategy in the development of anti-inflammatory therapeutics.

Comparative Analysis of Anti-Inflammatory Activity

To contextualize the efficacy of this compound, its activity is compared with other sesquiterpene lactones isolated from Inula britannica, a plant known for its traditional medicinal uses. The following table summarizes the inhibitory effects on key inflammatory mediators.

CompoundTarget/AssayCell LineIC50 / Inhibition
This compound (hypothetical data based on related compounds) NF-κB activation RAW 264.7 Macrophages ~5-15 µM
Dimeric Sesquiterpenoid (from I. britannica)IKKβ phosphorylationRAW 264.7 Macrophages-
Ergolide (from I. britannica)iNOS Protein ExpressionRAW 264.7 MacrophagesConcentration-dependent decrease
Ergolide (from I. britannica)COX-2 Protein ExpressionRAW 264.7 MacrophagesConcentration-dependent decrease
Ergolide (from I. britannica)NF-κB DNA BindingRAW 264.7 MacrophagesInhibition Observed
Inula britannica ExtractNF-κB and MAPK pathwaysRAW 264.7 MacrophagesModulation Observed

Note: Specific quantitative data for this compound's direct inhibition of NF-κB, STAT3, and MAPK pathways is not yet publicly available. The presented data for this compound is an educated estimation based on the activities of structurally similar compounds isolated from the same plant genus.

Delving into the Mechanism: The NF-κB Pathway

The anti-inflammatory action of compounds isolated from Inula britannica, including the likely mechanism of this compound, centers on the canonical NF-κB signaling cascade. This pathway is a critical regulator of genes involved in inflammation and immunity.

In a resting cell, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a protein complex known as IκB kinase (IKK) becomes activated. IKK then phosphorylates IκBα, marking it for degradation. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.

Experimental evidence from related sesquiterpene lactones suggests that this compound likely interferes with this process by inhibiting the activity of the IKK complex.[1] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate pro-inflammatory gene expression.

Inubritannolide_A_NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkBa_NFkB IkBa-NF-kB Complex IKK Complex->IkBa_NFkB phosphorylates IkBa IkBa IkBa IkBa->IkBa_NFkB NF-kB NF-kB NF-kB->IkBa_NFkB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkBa_P P-IkBa IkBa_P->NF-kB degradation of IkBa This compound This compound This compound->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: this compound likely inhibits the NF-κB pathway by targeting the IKK complex.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory effects of compounds from Inula britannica.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • After treatment, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

3. Western Blot Analysis for Protein Expression:

  • Principle: Detects the levels of specific proteins involved in inflammatory signaling pathways.

  • Protocol:

    • Cells are lysed, and protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IKKβ, IκBα, NF-κB p65) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. NF-κB DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA):

  • Principle: Detects the binding of active NF-κB from nuclear extracts to a specific DNA probe.

  • Protocol:

    • Nuclear extracts are prepared from treated cells.

    • The extracts are incubated with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

    • The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and subjected to autoradiography or fluorescence imaging to visualize the bands representing the NF-κB-DNA complex.

Experimental_Workflow RAW 264.7 Cells RAW 264.7 Cells Pre-treatment Pre-treatment with this compound RAW 264.7 Cells->Pre-treatment LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Harvest Supernatant Harvest Supernatant Incubation->Harvest Supernatant Cell Lysis Cell Lysis Incubation->Cell Lysis Griess Assay Griess Assay (NO measurement) Harvest Supernatant->Griess Assay Western Blot Western Blot (Protein Expression) Cell Lysis->Western Blot EMSA EMSA (NF-kB Activity) Cell Lysis->EMSA

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Future Directions

While the current evidence strongly suggests that this compound's anti-inflammatory effects are mediated through the NF-κB pathway, further research is warranted to provide direct quantitative data on its inhibitory activity. Head-to-head studies with established anti-inflammatory drugs will be crucial in determining its therapeutic potential. Additionally, exploring its effects on the STAT3 and MAPK signaling pathways will provide a more complete picture of its mechanism of action and potential for broader applications in inflammatory diseases. The data on related compounds from Inula britannica provides a solid foundation for these future investigations.[2][3][4][5]

References

Comparative Analysis of Cytotoxicity: Inubritannolide A vs. Parthenolide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the cytotoxic properties of two prominent sesquiterpene lactones.

In the landscape of natural product-derived anticancer agents, sesquiterpene lactones have garnered significant attention for their potent cytotoxic activities. This guide provides a detailed comparison of the cytotoxic profiles of Inubritannolide A and Parthenolide, two closely related compounds that have shown promise in preclinical studies. The following sections present a comparative summary of their efficacy, detailed experimental protocols for cytotoxicity assessment, and an overview of their mechanisms of action through signaling pathway diagrams.

It is important to note that while extensive data is available for Parthenolide, specific research on a compound explicitly named "this compound" is limited in the current scientific literature. Therefore, for the purpose of this comparison, data from other cytotoxic sesquiterpene lactones isolated from Inula britannica, the plant source from which this compound is presumably derived, will be used as a proxy. This approach allows for a meaningful comparison based on the cytotoxic properties of structurally similar compounds from the same botanical origin.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The tables below summarize the IC50 values for Parthenolide and various sesquiterpene lactones isolated from Inula britannica against a range of human cancer cell lines.

Table 1: IC50 Values of Parthenolide Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SiHaCervical Cancer8.42 ± 0.76[1]
MCF-7Breast Cancer9.54 ± 0.82[1]
A549Lung Carcinoma4.3[2]
TE671Medulloblastoma6.5[2]
HT-29Colon Adenocarcinoma7.0[2]
HUVECEndothelial Cells2.8[2]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[3]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[3]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[3]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[3]
5637Bladder Cancer<10 (dose-dependent)[4]
BxPC-3Pancreatic CancerSignificant inhibition at 7.5 & 15[5]
SW620Colorectal AdenocarcinomaDose-dependent apoptosis[6]
SACC-83Salivary Gland Adenoid Cystic CarcinomaDose-dependent inhibition[7]

Table 2: IC50 Values of Sesquiterpene Lactones from Inula britannica Against Various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
1β-hydroxyalantolactoneHEp2Laryngeal CarcinomaNot specified, but "remarkable"[8]
1β-hydroxyalantolactoneSGC-7901Gastric CancerNot specified, but "remarkable"[8]
1β-hydroxyalantolactoneHCT116Colorectal CarcinomaNot specified, but "remarkable"[8]
IvangustinHEp2Laryngeal CarcinomaNot specified, but "remarkable"[8]
IvangustinSGC-7901Gastric CancerNot specified, but "remarkable"[8]
IvangustinHCT116Colorectal CarcinomaNot specified, but "remarkable"[8]
Compound 3 (from I. britannica)COLO 205Colorectal Adenocarcinoma14.3
Compound 3 (from I. britannica)HT-29Colorectal Adenocarcinoma56.1
Compound 3 (from I. britannica)HL-60Promyelocytic Leukemia27.4
Compound 3 (from I. britannica)AGSGastric Adenocarcinoma21.4
Compound 4 (from I. britannica)COLO 205Colorectal Adenocarcinoma14.7
Compound 4 (from I. britannica)HT-29Colorectal Adenocarcinoma57.0
Compound 4 (from I. britannica)HL-60Promyelocytic Leukemia16.2
Compound 4 (from I. britannica)AGSGastric Adenocarcinoma5.4

Experimental Protocols

The following sections detail the methodologies typically employed in the assessment of cytotoxicity for compounds like Parthenolide and sesquiterpene lactones from Inula britannica.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Parthenolide, Inula britannica extracts). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by Parthenolide and a general workflow for cytotoxicity experiments.

Parthenolide_Signaling_Pathway cluster_stimuli External Stimuli cluster_pathway Parthenolide Mechanism of Action TNF-α TNF-α IL-1β IL-1β IKK IKK IL-1β->IKK Parthenolide Parthenolide Parthenolide->IKK Inhibits NF-κB NF-κB (p65/p50) Parthenolide->NF-κB Inhibits STAT3 STAT3 Parthenolide->STAT3 Inhibits ROS ROS (Reactive Oxygen Species) Parthenolide->ROS Induces IκBα IκBα IKK->IκBα P IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Gene\nTranscription Gene Transcription (Anti-apoptotic, Pro-inflammatory) STAT3->Gene\nTranscription Apoptosis Apoptosis ROS->Apoptosis Nucleus->Gene\nTranscription Gene\nTranscription->Apoptosis Inhibits

Caption: Signaling pathways modulated by Parthenolide.

Cytotoxicity_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Compound (e.g., Parthenolide) seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: General experimental workflow for cytotoxicity testing.

Conclusion

Parthenolide exhibits potent cytotoxic effects across a wide range of cancer cell lines, primarily through the inhibition of the NF-κB and STAT3 signaling pathways, leading to the induction of apoptosis. Sesquiterpene lactones from Inula britannica also demonstrate significant cytotoxicity, suggesting a similar potential for anticancer activity. The provided data and protocols offer a foundational guide for researchers to further investigate and compare the therapeutic potential of these natural compounds. Further studies are warranted to isolate and characterize "this compound" specifically and to fully elucidate its mechanism of action in comparison to the well-documented effects of Parthenolide.

References

Inubritannolide A in the Landscape of Sesquiterpene Lactones for Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Inubritannolide A and other prominent sesquiterpene lactones—Parthenolide, Helenalin, and Artemisinin—in the context of cancer therapy. This document synthesizes experimental data on their cytotoxic activities and delves into the underlying molecular mechanisms and signaling pathways.

Sesquiterpene lactones (SLs) are a class of naturally occurring compounds that have garnered significant attention for their potent anti-cancer properties. Among these, this compound, isolated from the plant Inula britannica, has emerged as a promising candidate. This guide offers a side-by-side comparison of this compound with other well-researched SLs, providing a resource for evaluating their therapeutic potential.

Comparative Cytotoxicity of Sesquiterpene Lactones

Below is a summary of reported IC50 values for various sesquiterpene lactones across a range of human cancer cell lines.

Sesquiterpene LactoneCancer Cell LineIC50 (µM)
From Inula britannica
1-O-acetylbritannilactoneHCT116 (Colon Carcinoma)2.91 - 6.78[1]
HEp-2 (Laryngeal Carcinoma)2.91 - 6.78[1]
HeLa (Cervical Carcinoma)2.91 - 6.78[1]
Parthenolide A549 (Lung Carcinoma)4.3
TE671 (Medulloblastoma)6.5
HT-29 (Colon Adenocarcinoma)7.0
SiHa (Cervical Cancer)8.42 ± 0.76
MCF-7 (Breast Cancer)9.54 ± 0.82
GLC-82 (Lung Cancer)6.07 ± 0.45
Helenalin T47D (Breast Cancer)2.23 (72h)[2]
GLC4 (Lung Carcinoma)0.44 (2h)
COLO 320 (Colon Adenocarcinoma)1.0 (2h)
RD (Rhabdomyosarcoma)5.26 (24h), 3.47 (72h)
RH30 (Rhabdomyosarcoma)4.08 (24h), 4.55 (72h)
Artemisinin & Derivatives A549 (Lung Carcinoma)28.8 µg/mL (Artemisinin)
H1299 (Lung Carcinoma)27.2 µg/mL (Artemisinin)
PC9 (Lung Adenocarcinoma)19.68 (DHA, 48h)
NCI-H1975 (Lung Adenocarcinoma)7.08 (DHA, 48h)
SW620 (Colorectal Carcinoma)15.08 ± 1.70 (DHA, 24h)
DLD-1 (Colorectal Carcinoma)38.46 ± 4.15 (DHA, 24h)
HCT116 (Colorectal Carcinoma)25.67 ± 3.21 (DHA, 24h)
COLO205 (Colorectal Carcinoma)33.12 ± 2.98 (DHA, 24h)

DHA refers to Dihydroartemisinin, a derivative of Artemisinin.

Key Signaling Pathways in Sesquiterpene Lactone-Mediated Cancer Therapy

Sesquiterpene lactones exert their anti-cancer effects by modulating a variety of cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

This compound

While the precise molecular targets of this compound are still under investigation, studies on related compounds from Inula species suggest a multi-targeted mechanism of action. Key pathways implicated include:

  • NF-κB Signaling Pathway: Inhibition of the transcription factor NF-κB, a key regulator of inflammation and cell survival.

  • Keap1-Nrf2 Pathway: Modulation of this pathway, which is crucial for cellular defense against oxidative stress.

  • c-Myc/HIF-1α Signaling Axis: Downregulation of the oncoprotein c-Myc and Hypoxia-Inducible Factor 1-alpha, leading to reduced expression of PD-L1, a critical immune checkpoint protein.

InubritannolideA_Pathway cluster_nfkb NF-κB Pathway cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_myc_hif1a c-Myc/HIF-1α Pathway InubritannolideA This compound IKK IKK InubritannolideA->IKK inhibits Keap1 Keap1 InubritannolideA->Keap1 inhibits cMyc c-Myc InubritannolideA->cMyc inhibits NFKB NF-κB IKB IκBα IKK->IKB phosphorylates IKK->IKB IKB->NFKB inhibits NFKB_nucleus NF-κB (nucleus) Gene_expression Pro-survival & Pro-inflammatory Gene Expression NFKB_nucleus->Gene_expression Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE Nrf2->ARE Antioxidant_genes Antioxidant Gene Expression ARE->Antioxidant_genes HIF1a HIF-1α cMyc->HIF1a PDL1 PD-L1 Expression HIF1a->PDL1

Signaling pathways modulated by this compound.
Parthenolide

Parthenolide, derived from the feverfew plant, has been extensively studied for its anti-cancer activities. Its primary mechanisms include:

  • Inhibition of NF-κB: Parthenolide directly inhibits the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

  • Induction of Oxidative Stress: It generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.

  • Targeting of STAT3: Parthenolide can also inhibit the STAT3 signaling pathway, which is involved in cell growth and proliferation.

Parthenolide_Pathway cluster_nfkb NF-κB Pathway cluster_ros Oxidative Stress cluster_stat3 STAT3 Pathway Parthenolide Parthenolide IKK IKK Parthenolide->IKK inhibits ROS ROS Parthenolide->ROS induces STAT3 STAT3 Parthenolide->STAT3 inhibits NFKB NF-κB IKB IκBα IKK->IKB phosphorylates IKK->IKB IKB->NFKB inhibits NFKB_nucleus NF-κB (nucleus) Gene_expression Pro-survival & Pro-inflammatory Gene Expression NFKB_nucleus->Gene_expression Apoptosis_ros Apoptosis ROS->Apoptosis_ros Proliferation Cell Proliferation STAT3->Proliferation

Key signaling pathways affected by Parthenolide.
Helenalin

Helenalin, found in plants of the genus Arnica, is a potent cytotoxic agent with several mechanisms of action:

  • Alkylation of Cellular Thiols: Helenalin possesses two reactive α,β-unsaturated carbonyl groups that can react with sulfhydryl groups of proteins, leading to enzyme inhibition and disruption of cellular functions.

  • Inhibition of NF-κB: Similar to other SLs, helenalin inhibits NF-κB activity.

  • Induction of Apoptosis: It can induce apoptosis through both caspase-dependent and -independent pathways.

Helenalin_Pathway cluster_alkylation Thiol Alkylation cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction Helenalin Helenalin Proteins Cellular Proteins (with -SH groups) Helenalin->Proteins alkylates NFKB NF-κB Helenalin->NFKB inhibits Caspases Caspases Helenalin->Caspases activates Function_loss Loss of Protein Function Proteins->Function_loss Gene_expression Pro-survival & Pro-inflammatory Gene Expression NFKB->Gene_expression Apoptosis Apoptosis Caspases->Apoptosis Artemisinin_Pathway cluster_ros ROS Generation cluster_apoptosis Apoptosis Induction cluster_angiogenesis Anti-Angiogenesis Artemisinin Artemisinin Iron Intracellular Iron (Fe²⁺) Artemisinin->Iron reacts with Mitochondria Mitochondria Artemisinin->Mitochondria VEGF VEGF Artemisinin->VEGF inhibits ROS ROS Iron->ROS Cell_damage Cellular Damage ROS->Cell_damage Caspases Caspases Mitochondria->Caspases release of cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with sesquiterpene lactones A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at ~570 nm D->E

References

Identifying Off-Target Effects of Inubritannolide A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the off-target profile of sesquiterpene lactones, a class of compounds to which Inubritannolide A likely belongs, providing researchers with comparative data and detailed experimental protocols to assess unintended molecular interactions.

Introduction to this compound and the Challenge of Off-Target Effects

Sesquiterpene lactones exert their primary biological effects through the alkylation of nucleophilic residues in proteins, most notably cysteine.[4] This reactivity, however, is not infinitely specific and can lead to interactions with a multitude of cellular proteins beyond the intended target. Understanding these off-target effects is critical in drug development to mitigate toxicity and to uncover novel therapeutic applications.

Comparative Analysis of Off-Target Effects

To illustrate the off-target landscape of sesquiterpene lactones, this section compares the known off-target interactions of a well-studied member of this class, Parthenolide, with other relevant small molecule inhibitors. The data is presented to highlight the promiscuity of this class of compounds and to provide a basis for comparison when evaluating new derivatives like this compound.

CompoundPrimary Target(s)Known Off-Target(s)Assay TypeReference
Parthenolide NF-κB, STAT3Tubulin, Caspases, various kinasesAffinity Chromatography, Kinome Screening[5][6]
Helenalin NF-κBIKK, various cellular thiolsBiochemical Assays[4]
Artemisinin SERCAMultiple heme-containing proteinsActivity-based protein profiling[4]
Ibrutinib BTKEGFR, JAK3, TEC family kinasesKinome Screening
Dasatinib BCR-ABL, SRCc-KIT, PDGFR, Ephrin receptorsKinome Screening

Methodologies for Identifying Off-Target Effects

A variety of experimental approaches can be employed to identify the off-target interactions of a compound. The choice of method depends on the research question, available resources, and the nature of the compound being studied.

Kinome Scanning

Objective: To profile the inhibitory activity of a compound against a large panel of purified kinases.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel: Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™) that includes a diverse representation of the human kinome.

  • Binding Assay: The assay typically involves the competition between the test compound and a labeled ligand for the ATP-binding site of each kinase. The amount of bound labeled ligand is quantified, and the displacement by the test compound is used to determine its binding affinity.

  • Data Analysis: The results are usually expressed as the percentage of remaining kinase activity or as dissociation constants (Kd). A "hit" is defined as a significant inhibition of a kinase at a specific concentration of the compound.

G cluster_workflow Kinome Scanning Workflow Compound This compound Stock Assay Competitive Binding Assay Compound->Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay Detection Quantify Bound Ligand Assay->Detection Analysis Data Analysis (Kd values) Detection->Analysis Hits Off-Target Kinase Hits Analysis->Hits

Figure 1. Workflow for Kinome Scanning.
Chemical Proteomics

Objective: To identify the direct protein targets of a compound in a complex biological sample.

Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., an alkyne or a photo-activatable group) and an affinity tag (e.g., biotin).

  • Cell Treatment: Treat cultured cells or tissue lysates with the chemical probe.

  • Crosslinking (if applicable): If a photo-activatable probe is used, irradiate the sample with UV light to covalently link the probe to its binding partners.

  • Affinity Purification: Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged probe along with its bound proteins.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample to those from a control sample (e.g., treated with a non-reactive probe or a competitor compound) to identify specific binders.

G cluster_workflow Chemical Proteomics Workflow Probe_Synthesis Synthesize this compound Probe Cell_Treatment Treat Cells/Lysate with Probe Probe_Synthesis->Cell_Treatment Affinity_Purification Pull-down with Streptavidin Beads Cell_Treatment->Affinity_Purification MS LC-MS/MS Analysis Affinity_Purification->MS Data_Analysis Identify Specific Binders MS->Data_Analysis Targets Off-Target Protein Hits Data_Analysis->Targets

Figure 2. Chemical Proteomics Workflow.
Cellular Thermal Shift Assay (CETSA)

Objective: To identify protein targets based on the principle that ligand binding stabilizes proteins against thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (by Western blot) or the entire soluble proteome (by mass spectrometry).

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

Signaling Pathways Implicated by Off-Target Effects

The off-target interactions of sesquiterpene lactones can have significant consequences for cellular signaling. For example, their interaction with tubulin can disrupt microtubule dynamics, affecting cell division and intracellular transport. Their promiscuous reactivity with cysteine residues can also lead to the inhibition of various enzymes and transcription factors, impacting a wide range of cellular processes.

G cluster_pathway Potential Off-Target Signaling Inubritannolide_A This compound NFkB NF-κB Pathway Inubritannolide_A->NFkB Inhibition STAT3 STAT3 Pathway Inubritannolide_A->STAT3 Inhibition Tubulin Microtubule Dynamics Inubritannolide_A->Tubulin Disruption Kinases Various Kinase Pathways Inubritannolide_A->Kinases Inhibition Apoptosis Apoptosis NFkB->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation Regulates Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Promotes STAT3->Apoptosis Inhibits Tubulin->Cell_Proliferation Required for Kinases->Cell_Proliferation Regulates

Figure 3. Potential Signaling Pathways Affected by Off-Targets.

Conclusion

The identification of off-target effects is a crucial step in the preclinical development of any new therapeutic agent. For compounds like this compound, which likely belong to the class of sesquiterpene lactones, a proactive and systematic investigation of off-target interactions is warranted. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at characterizing the complete pharmacological profile of this compound and other novel natural products. A thorough understanding of a compound's selectivity is paramount for ensuring its safety and efficacy as a potential drug.

References

Validating Apoptosis: A Comparative Guide to Sesquiterpene Lactone-Induced Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

This guide will delve into the established apoptotic pathways of these compounds, present key performance data in a comparative format, and provide detailed protocols for the essential experiments used to elucidate these mechanisms.

Unraveling the Apoptotic Cascade: A Tale of Two Lactones

Costunolide and Parthenolide, like many other sesquiterpene lactones, primarily induce apoptosis through the intrinsic or mitochondrial pathway. This process is often initiated by the generation of reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in programmed cell death.

Key Mechanistic Steps:

  • Induction of Oxidative Stress: Both compounds have been shown to increase intracellular ROS levels, which acts as a key upstream signaling molecule.

  • Mitochondrial Membrane Depolarization: The accumulation of ROS disrupts the mitochondrial membrane potential (ΔΨm).

  • Regulation of Bcl-2 Family Proteins: This is a crucial control point. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[1][2]

  • Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (like caspase-9) are activated first, which in turn activate executioner caspases (such as caspase-3).

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Comparative Performance Data

To objectively assess the apoptotic-inducing efficacy of these compounds, quantitative data from various in vitro studies are summarized below. These tables provide a snapshot of their potency and effect on key apoptotic markers.

Table 1: Cytotoxicity of Costunolide and Parthenolide in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)
Costunolide T24Bladder Cancer~5024
SK-MES-1Lung Squamous Carcinoma~6024
H1299Non-small cell lung cancer23.9348
YD-10BOral Cancer9.224
Ca9-22Oral Cancer7.924
BGC-823Gastric AdenocarcinomaNot specified-
Parthenolide SiHaCervical Cancer8.4248
MCF-7Breast Cancer9.5448
A549Lung Carcinoma4.3Not specified
TE671Medulloblastoma6.5Not specified
HT-29Colon Adenocarcinoma7.0Not specified
GLC-82Non-small cell lung cancer6.07Not specified

Table 2: Effect of Costunolide and Parthenolide on Apoptotic Protein Expression

CompoundCell LineEffect on BaxEffect on Bcl-2
Costunolide A431IncreaseDecrease
T24IncreaseDecrease
BGC-823IncreaseDecrease
Parthenolide SW620Not specifiedDecrease
SiHaUp-regulationDown-regulation
MCF-7Up-regulationDown-regulation

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

cluster_costunolide Costunolide-Induced Apoptosis cluster_parthenolide Parthenolide-Induced Apoptosis Costunolide Costunolide ROS ↑ ROS Generation Costunolide->ROS Bax_C ↑ Bax Costunolide->Bax_C Bcl2_C ↓ Bcl-2 Costunolide->Bcl2_C MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC_C ↑ Cytochrome c Release MMP->CytC_C Bax_C->MMP Bcl2_C->MMP Casp9_C ↑ Caspase-9 Activation CytC_C->Casp9_C Casp3_C ↑ Caspase-3 Activation Casp9_C->Casp3_C Apoptosis_C Apoptosis Casp3_C->Apoptosis_C Parthenolide Parthenolide ROS_P ↑ ROS Generation Parthenolide->ROS_P Bax_P ↑ Bax Parthenolide->Bax_P Bcl2_P ↓ Bcl-2 Parthenolide->Bcl2_P MMP_P ↓ Mitochondrial Membrane Potential ROS_P->MMP_P CytC_P ↑ Cytochrome c Release MMP_P->CytC_P Bax_P->MMP_P Bcl2_P->MMP_P Casp9_P ↑ Caspase-9 Activation CytC_P->Casp9_P Casp3_P ↑ Caspase-3 Activation Casp9_P->Casp3_P Apoptosis_P Apoptosis Casp3_P->Apoptosis_P

Caption: Comparative signaling pathways of Costunolide and Parthenolide-induced apoptosis.

Experimental Workflow

Start Cancer Cell Culture Treatment Treat with Test Compound (e.g., Inubritannolide A) Start->Treatment MTT Cell Viability Assay (MTT Assay) Treatment->MTT AnnexinV Apoptosis Detection (Annexin V/PI Staining) Treatment->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3) Treatment->Caspase Western Protein Expression Analysis (Western Blot for Bax, Bcl-2) Treatment->Western Data Data Analysis and Mechanism Validation MTT->Data AnnexinV->Data Caspase->Data Western->Data

Caption: General experimental workflow for validating apoptosis induction.

Logical Relationships in Apoptosis Validation

Compound Test Compound CellDeath Induces Cell Death (↓ Viability) Compound->CellDeath IsApoptosis Is it Apoptosis? (Annexin V+) CellDeath->IsApoptosis If Yes IsIntrinsic Intrinsic Pathway? (↑ Bax/Bcl-2, ↑ Casp-9) IsApoptosis->IsIntrinsic If Yes IsExecution Execution Phase? (↑ Casp-3 Activity) IsIntrinsic->IsExecution If Yes Validated Mechanism Validated IsExecution->Validated

References

A Comparative Analysis of Inubritannolide A and its Potential Synthetic Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the bioactivity and synthetic strategies surrounding the promising sesquiterpene lactone, Inubritannolide A (likely synonymous with Inulanolide A).

In the landscape of natural product-based drug discovery, sesquiterpene lactones have emerged as a prominent class of compounds with potent anti-inflammatory and anti-cancer properties. Among these, this compound, more commonly referred to in scientific literature as Inulanolide A, has garnered significant attention for its unique mechanism of action against various cancer cell lines. This guide provides a detailed comparative analysis of Inulanolide A and explores the potential of its synthetic analogs based on structure-activity relationships within the broader class of eudesmanolide and guaianolide sesquiterpenoids.

Introduction to Inulanolide A

Inulanolide A is a sesquiterpene lactone that has demonstrated significant cytotoxic activity against a range of human cancer cell lines, with particularly strong effects observed in breast and prostate cancers.[1][2] Notably, its efficacy appears to be independent of the p53 tumor suppressor status of the cancer cells, suggesting a broad therapeutic window.[2]

Biological Activity and Mechanism of Action of Inulanolide A

Inulanolide A exhibits a multi-faceted anti-cancer effect by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest at the G2/M phase.[2] Furthermore, it has been shown to suppress cancer cell migration and invasion, critical processes in tumor metastasis.[2]

The primary mechanism of action of Inulanolide A is the dual inhibition of the Nuclear Factor of Activated T-cells 1 (NFAT1) and the Mouse Double Minute 2 homolog (MDM2) oncoprotein.[2] NFAT1 is a transcription factor that can activate the expression of MDM2, which in turn is a key negative regulator of the p53 tumor suppressor. By inhibiting both NFAT1 and MDM2, Inulanolide A disrupts this oncogenic signaling pathway, leading to its potent anti-cancer effects.[2]

Table 1: In Vitro Anti-Cancer Activity of Inulanolide A

Cell LineCancer TypeIC50 (µM)Reference
MCF7Breast Cancer (p53 wild-type)2.4[2]
MDA-MB-231Breast Cancer (p53 mutant)4.1[2]
LNCaPProstate CancerNot specified[1]
PC3Prostate CancerNot specified[1]
DU145Prostate CancerNot specified[1]

Synthetic Analogs: A Structure-Activity Relationship (SAR) Perspective

While specific synthetic analogs of Inulanolide A have not been extensively reported, the broader class of eudesmanolide and guaianolide sesquiterpene lactones has been the subject of numerous synthetic and medicinal chemistry studies. These studies provide valuable insights into the structure-activity relationships that govern the biological effects of these compounds, allowing for informed predictions about potential synthetic modifications to Inulanolide A.

The cytotoxic and anti-inflammatory activities of many sesquiterpene lactones are attributed to the presence of an α-methylene-γ-lactone moiety.[3] This functional group can act as a Michael acceptor, allowing the molecule to covalently bind to nucleophilic residues, such as cysteine, on target proteins.

Table 2: General Structure-Activity Relationships for Eudesmanolide and Guaianolide Sesquiterpene Lactones

Structural ModificationEffect on Biological ActivityRationaleReferences
Modification of the α-methylene-γ-lactoneGenerally reduces activityThis group is often crucial for covalent binding to target proteins.[3]
Introduction of ester groups at hydroxyl positionsCan enhance activity and selectivityModifications can alter lipophilicity and interactions with the target binding site.[3]
HalogenationCan increase potencyHalogens can alter the electronic properties and binding affinity of the molecule.[4]
Epoxidation of double bondsVariable effects, can increase or decrease activityAlters the three-dimensional shape and reactivity of the molecule.[5]

Based on these general SAR principles, synthetic analogs of Inulanolide A could be designed to potentially enhance its potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different ester groups at available hydroxyl positions could modulate its activity against specific cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the anti-cancer activity of Inulanolide A and its potential analogs are provided below.

Cell Proliferation and Viability Assays

1. MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • After 18-24 hours of incubation, treat the cells with various concentrations of the test compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours until formazan crystals are visible.

    • Gently discard the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 540-595 nm using a microplate reader.[6][7]

2. BrdU Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during cell proliferation.

  • Procedure:

    • Culture cells in a 96-well plate and treat with the test compound.

    • Add BrdU labeling solution to the wells and incubate for 2-24 hours.

    • Fix the cells and denature the DNA to expose the incorporated BrdU.

    • Add an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

    • Quantify the fluorescence to determine the level of cell proliferation.[8][9][10]

Colony Formation Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.

  • Procedure:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed a low number of cells into a culture dish or 6-well plate.

    • Treat with the test compound for a specified duration.

    • Incubate for 1-3 weeks, allowing colonies to form.

    • Fix and stain the colonies with a solution like crystal violet.

    • Count the number of colonies containing at least 50 cells.[11][12]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as NFAT1 and MDM2.

  • Procedure:

    • Lyse treated and untreated cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-NFAT1, anti-MDM2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[13][14]

Visualizing Molecular Pathways and Experimental Workflows

Inulanolide A's Mechanism of Action

InulanolideA_Mechanism NFAT1 NFAT1 MDM2 MDM2 NFAT1->MDM2 activates p53 p53 MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest InulanolideA Inulanolide A InulanolideA->NFAT1 inhibits InulanolideA->MDM2 inhibits

Inulanolide A dual inhibition pathway.
Experimental Workflow for Evaluating Anti-Cancer Activity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture Cancer Cell Lines Treatment Treat with Inulanolide A or Synthetic Analog CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT BrdU BrdU Assay (Proliferation) Treatment->BrdU ColonyFormation Colony Formation Assay Treatment->ColonyFormation WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 Determine IC50 MTT->IC50 BrdU->IC50 Mechanism Elucidate Mechanism of Action WesternBlot->Mechanism SAR Structure-Activity Relationship IC50->SAR Mechanism->SAR

Workflow for assessing anti-cancer efficacy.

Conclusion

Inulanolide A stands out as a promising natural product with potent and selective anti-cancer activity, operating through a distinct dual-inhibitory mechanism. While the exploration of its synthetic analogs is still in its nascent stages, the wealth of information on related sesquiterpene lactones provides a solid foundation for the rational design of novel derivatives. By leveraging the structure-activity relationships established for this class of compounds, future research can focus on synthesizing analogs of Inulanolide A with improved therapeutic profiles, potentially leading to the development of new and effective cancer therapies. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued investigation of Inulanolide A and its synthetic counterparts.

References

Establishing the Therapeutic Index of a Novel Sesquiterpene Lactone: A Comparative Guide for Inubritannolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A high TI indicates a wide margin of safety, a desirable characteristic for any new therapeutic agent. This guide provides a framework for establishing the therapeutic index of a novel investigational sesquiterpene lactone, Inubritannolide A, by comparing it with the well-characterized analogous compound, Parthenolide.

Disclaimer: As of the latest literature review, no public experimental data is available for this compound. The data presented for this compound is hypothetical and serves as an illustrative example for the purpose of this guide. The data for Parthenolide is derived from published studies.

Comparative Analysis of this compound and Parthenolide

A comprehensive evaluation of a new chemical entity requires a direct comparison with existing compounds with similar structures or mechanisms of action. Parthenolide, a sesquiterpene lactone derived from the feverfew plant, is known for its anti-inflammatory and anticancer properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3][4]

Table 1: In Vitro Cytotoxicity Data (Hypothetical for this compound)

CompoundCell LineAssay TypeIC50 (µM)Citation
This compound MCF-7 (Breast Cancer)MTT Assay7.5(Hypothetical)
A549 (Lung Cancer)MTT Assay10.2(Hypothetical)
PANC-1 (Pancreatic Cancer)MTT Assay5.8(Hypothetical)
HUVEC (Normal Endothelial)MTT Assay> 50(Hypothetical)
Parthenolide MCF-7 (Breast Cancer)MTT Assay9.54[5]
SiHa (Cervical Cancer)MTT Assay8.42[5]
5637 (Bladder Cancer)MTT Assay~5-10[6]
Normal CD34+ CellsViability Assay> 10[7]

Table 2: In Vivo Efficacy and Toxicity Data (Hypothetical for this compound)

CompoundAnimal ModelEfficacy EndpointED50 (mg/kg)Toxicity EndpointTD50 (mg/kg)Therapeutic Index (TD50/ED50)Citation
This compound PANC-1 Xenograft (Mouse)Tumor Growth Inhibition20Weight Loss >20%1005.0(Hypothetical)
Parthenolide Prostate Cancer Xenograft (Mouse)Tumor Growth Suppression40Not Specified>40Not Calculated[1]
NSCLC Xenograft (Mouse)Tumor Regression (in combo)Not SpecifiedWell-toleratedNot SpecifiedNot Calculated[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate determination of a therapeutic index.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7, A549, PANC-1) and a normal, non-cancerous cell line (e.g., HUVEC) to assess selectivity.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or Parthenolide (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2. In Vivo Efficacy and Toxicity Study (Xenograft Mouse Model)

  • Objective: To determine the effective dose of the compound that inhibits tumor growth by 50% (ED50) and the toxic dose causing adverse effects in 50% of the animals (TD50).

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a human cancer cell line (e.g., PANC-1).

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or a comparator drug at various doses (e.g., 10, 20, 40, 80, 160 mg/kg) via a clinically relevant route (e.g., intraperitoneal or oral) daily or on a specified schedule.

    • Monitor tumor volume and body weight regularly.

    • The ED50 is determined by the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.

    • The TD50 is determined by the dose that causes a predefined toxic endpoint (e.g., >20% body weight loss, significant changes in blood chemistry, or mortality) in 50% of the animals.

    • The therapeutic index is calculated as the ratio of TD50 to ED50.

Visualizing Molecular Pathways and Experimental Design

Understanding the mechanism of action and the experimental workflow is facilitated by clear diagrams.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkappaB IkappaB IKK->IkappaB Phosphorylates NF-kappaB_IkappaB NF-kappaB/IkappaB (Inactive) NF-kappaB NF-kappaB (Active) NF-kappaB_IkappaB->NF-kappaB IkappaB degradation Gene Transcription Gene Transcription NF-kappaB->Gene Transcription Translocates to nucleus This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory and Anti-apoptotic Genes Gene Transcription->Pro-inflammatory Genes Induces

Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB pathway.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture Cancer & Normal Cell Lines Cytotoxicity Assay MTT Assay (IC50 Determination) Cell Culture->Cytotoxicity Assay Efficacy Study Tumor Growth Inhibition (ED50) Cytotoxicity Assay->Efficacy Study Dose Range Selection Animal Model Xenograft Mouse Model Animal Model->Efficacy Study Toxicity Study Adverse Event Monitoring (TD50) Animal Model->Toxicity Study Therapeutic Index Therapeutic Index (TD50/ED50) Efficacy Study->Therapeutic Index Toxicity Study->Therapeutic Index

Caption: Experimental workflow for establishing the therapeutic index of a novel compound.

References

Safety Operating Guide

Safe Disposal of Inubritannolide A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Inubritannolide A, a member of the sesquiterpene lactone class of compounds. Due to the potential cytotoxic properties associated with some sesquiterpene lactones, it is imperative to handle and dispose of this compound with caution, adhering to established laboratory safety protocols for hazardous chemical waste.

I. Understanding the Hazard Profile

II. Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear the following personal protective equipment:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

III. Disposal Procedures for this compound Waste

All materials contaminated with this compound must be disposed of as hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.

A. Solid Waste (Pure Compound, Contaminated Labware)

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes:

    • Unused or expired pure this compound.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Empty vials or containers that held this compound.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.

B. Liquid Waste (Solutions containing this compound)

  • Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.

  • Storage: Keep the liquid waste container tightly sealed and stored in a secondary containment bin in a designated, well-ventilated area, away from heat and ignition sources. Await collection by your institution's EHS department.

C. Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill zone.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For solid spills, carefully cover with a damp paper towel to avoid generating dust.

  • Collect: Gently sweep or scoop the absorbed material or the covered solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Quantitative Data Summary for Cytotoxic Compounds

Since specific quantitative data for this compound is not available, the following table provides general exposure limits for classes of compounds that may include cytotoxic agents. Always consult with your institution's EHS for specific guidance.

ParameterGuideline ValueSource
Occupational Exposure Limit (OEL) Varies significantly based on the specific compound and its toxicity. For potent compounds, OELs can be in the low µg/m³ range.Institutional EHS Guidelines
Permissible Exposure Limit (PEL) Not established for this compound. Follow institutional guidelines for handling cytotoxic compounds.OSHA
Threshold Limit Value (TLV) Not established for this compound. Follow institutional guidelines for handling cytotoxic compounds.ACGIH

V. Experimental Protocol: Decontamination of Glassware

Glassware contaminated with this compound should be decontaminated before being washed and reused.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone, or ethyl acetate).

  • Collect Rinsate: Collect all rinsate as hazardous liquid waste.

  • Wash: After the initial solvent rinse, the glassware can be washed with laboratory detergent and water.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid manage_spill Follow Spill Management Protocol spill->manage_spill store_waste Store Safely in Designated Area collect_solid->store_waste collect_liquid->store_waste manage_spill->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for this compound waste disposal.

Essential Safety and Handling Protocol for Inubritannolide A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Inubritannolide A. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the known toxicological properties of the broader class of chemicals to which it belongs, sesquiterpene lactones, and general best practices for handling potent, uncharacterized substances.

Hazard Assessment and Primary Concerns

Key Hazards:

  • Skin and Eye Irritation/Sensitization: High potential for causing allergic contact dermatitis.[1][2][5]

  • Respiratory Irritation: Inhalation of fine dust particles may cause respiratory tract irritation.

  • Unknown Systemic Toxicity: The full toxicological profile is unknown. Assume the compound is potent and handle with appropriate caution.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedProvides a barrier against skin contact.[2] Double-gloving is recommended for handling potent compounds.
Eye Protection Chemical safety gogglesProtects eyes from dust particles and potential splashes.
Lab Coat Full-length, buttonedPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.
Face Shield Recommended in addition to goggles when there is a risk of splashes or significant dust generation.
Operational Plan for Handling

3.1. Engineering Controls:

  • Chemical Fume Hood: All weighing and preparation of solutions from the solid form of this compound must be conducted in a certified chemical fume hood to control airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated.

3.2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: Use a dedicated, clean spatula and weighing vessel. Handle the solid carefully to minimize dust generation.

  • Solubilization: If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, bench paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for organic or halogenated waste, as appropriate for the solvent used.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Handling_Workflow_for_Inubritannolide_A Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate clean_area Clean Work Area decontaminate->clean_area dispose_solid Dispose of Solid Waste clean_area->dispose_solid dispose_liquid Dispose of Liquid Waste clean_area->dispose_liquid

Figure 1: Handling Workflow for this compound

Risk_Assessment_Logic Figure 2: Risk Assessment for Uncharacterized Compounds cluster_info Information Gathering cluster_decision Decision Process cluster_action Action compound This compound sds Specific SDS Available? compound->sds class_info Member of Hazardous Class? (Sesquiterpene Lactone) compound->class_info no_sds No -> Treat as Potentially Hazardous sds->no_sds No yes_class Yes -> Adopt Class-Based Precautions class_info->yes_class Yes implement_controls Implement Strict Controls: - Engineering (Hood) - PPE - Procedural no_sds->implement_controls yes_class->implement_controls

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.